molecular formula C12H11NO B12964627 (1h-Pyrrol-2-yl)(4-methylphenyl)ketone CAS No. 55895-62-0

(1h-Pyrrol-2-yl)(4-methylphenyl)ketone

Cat. No.: B12964627
CAS No.: 55895-62-0
M. Wt: 185.22 g/mol
InChI Key: MDNRTNIOWCDASD-UHFFFAOYSA-N
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Description

(1H-Pyrrol-2-yl)(4-methylphenyl)ketone is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of aryl pyrrolyl ketones, which are valuable as synthetic intermediates and building blocks for the construction of more complex nitrogen-containing heterocycles. The pyrrole ring is a fundamental scaffold found in numerous natural products and pharmaceuticals, and its conjugation with a p-tolyl ketone group makes this compound a versatile precursor. A common synthesis route for related pyrrole ketones involves the acylation of pyrrole derivatives, for instance, using an amide-phosphoryl complex prepared from a substituted benzamide and phosphoryl chloride, followed by reaction with pyrrole . Researchers utilize this and similar compounds primarily as a key intermediate in the synthesis of novel heterocyclic systems, such as pyrrolo[1,2-c][1,3]benzodiazepine analogues, which are structures investigated for their potential biological activity . The presence of the ketone functional group allows for further chemical modifications, including reductions to alcohols or conversions to other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

55895-62-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(4-methylphenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12(14)11-3-2-8-13-11/h2-8,13H,1H3

InChI Key

MDNRTNIOWCDASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Direct Synthesis Routes to (1H-Pyrrol-2-yl)(4-methylphenyl)ketone

Direct synthesis methods focus on creating the crucial carbonyl bridge between the pyrrole (B145914) and the 4-methylphenyl (p-tolyl) groups. These strategies leverage the inherent reactivity of the pyrrole ring, particularly its susceptibility to electrophilic attack.

Condensation Reactions for Formation of the Ketone Linkage

Condensation reactions provide a pathway to form carbon-carbon bonds and ketone functionalities, often under base or acid catalysis. researchgate.net While direct condensation to form this compound is less common, related methodologies highlight the principle. For instance, base-catalyzed condensation reactions between pyrrole-2-aldehyde and various methyl ketones have been reported. researchgate.net These reactions, typically conducted in aqueous ethanolic alkali, demonstrate the formation of a ketonic linkage adjacent to the pyrrole ring, although they proceed in a 2:1 molar ratio to yield more complex pyrrolizine structures. researchgate.net The mechanism involves the generation of a carbanion from the methyl ketone, which then attacks the carbonyl carbon of the pyrrole-2-aldehyde, followed by dehydration. This general principle of reacting a pyrrole-based component with a ketone precursor illustrates a valid, though indirect, conceptual approach to the ketone linkage. researchgate.net

Acylation Strategies, Including Friedel-Crafts Acylation, for Aryl Ketone Synthesis

The most prominent and widely utilized method for synthesizing 2-aroylpyrroles is the Friedel-Crafts acylation. nsf.gov This reaction involves the introduction of an acyl group (in this case, the 4-methylbenzoyl group) onto the pyrrole ring using an acylating agent, typically 4-methylbenzoyl chloride, in the presence of a catalyst. nsf.govnih.gov Due to the high electron density of the pyrrole ring, which makes it significantly more reactive than benzene (B151609), these reactions can often be carried out under milder conditions. pearson.compearson.com

Traditional Friedel-Crafts chemistry employs Lewis acid catalysts such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc triflate (Zn(OTf)₂). nsf.govpearson.com However, due to concerns about the sustainability of metal-catalyzed processes, greener strategies have been developed. nih.gov These include the use of hexafluoro-2-propanol (HFIP) as a strong hydrogen bond donor to activate the C-Cl bond of the acyl chloride or the use of organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). nsf.govnih.gov Recent research has also demonstrated Friedel-Crafts benzoylation within the confined space of a self-assembled resorcinarene (B1253557) capsule, which acts as a metal-free organocatalyst. nih.govacs.org

The reaction is highly regioselective, with acylation occurring almost exclusively at the C2 position of the pyrrole ring. pearson.compearson.comonlineorganicchemistrytutor.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Pyrroles

Catalyst System Acylating Agent Substrate Example Key Features Reference(s)
SnCl₄ / Acetic Anhydride (B1165640) Acetic Anhydride Pyrrole Mild conditions suitable for highly reactive pyrrole. pearson.com
Zn(OTf)₂·6H₂O Various Pyrroles High activity and catalytic efficiency. nsf.gov
Resorcinarene Capsule Benzoyl Chlorides N-Methylpyrrole Metal-free, organocatalytic, sustainable approach. nih.govacs.org nih.govacs.org

Electrophilic Aromatic Substitution Approaches on the Pyrrole Ring

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. pearson.com The underlying principle is the attack of a potent electrophile—in this case, a 4-methylbenzoyl acylium ion (CH₃C₆H₄CO⁺) generated from the acyl chloride and catalyst—on the electron-rich pyrrole ring. pearson.com

Pyrrole's reactivity in EAS reactions is substantially higher than that of benzene because the nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the ring's nucleophilicity. pearson.compearson.com This enhanced reactivity allows for the use of milder catalysts and conditions than those required for benzene. pearson.comuomustansiriyah.edu.iq

The substitution occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. pearson.comonlineorganicchemistrytutor.com This regioselectivity is explained by the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures. pearson.comonlineorganicchemistrytutor.com In contrast, attack at the C3 position only allows for two resonance structures, leading to a less stable intermediate. onlineorganicchemistrytutor.com

Coupling Reactions Involving Pyrrole Derivatives and Aromatic Carbonyl Precursors

Modern synthetic chemistry offers various cross-coupling reactions that could potentially be adapted for the synthesis of this compound. These methods typically involve the reaction of an organometallic pyrrole derivative with an aromatic carbonyl compound or vice versa.

While specific examples for this exact molecule are not prevalent, related transformations demonstrate the feasibility of this approach. For instance, palladium-catalyzed aroylation of pyrroles has been developed as an alternative to classical Friedel-Crafts reactions. nsf.gov Another relevant strategy involves copper-catalyzed reactions. Copper triflate (Cu(OTf)₂) has been used to mediate the condensation of 1,9-diformyldipyrromethanes with an excess of pyrrole, demonstrating the formation of a C-C bond between two pyrrolic units under mild conditions. beilstein-journals.org Conceptually, a similar copper- or palladium-catalyzed coupling could be envisioned between a 2-metallated pyrrole (e.g., 2-pyrrolylzinc chloride or a pyrrole boronic acid derivative) and 4-methylbenzoyl chloride.

Ring-Formation and Cyclization Approaches to the Pyrrole Moiety of this compound Analogs

An alternative synthetic paradigm involves constructing the pyrrole ring as a key step, with the aroyl substituent already in place on one of the precursors.

Paal-Knorr Synthesis Methods

The Paal-Knorr synthesis is a powerful and widely used method for constructing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com

To synthesize an analog of this compound using this method, the key starting material would be a 1,4,5-trisubstituted hexane-1,4-dione, specifically a derivative like 1-(4-methylphenyl)pentane-1,4-dione. The reaction of this diketone with ammonia (or an ammonium (B1175870) salt like ammonium acetate) would lead to the formation of the N-unsubstituted pyrrole ring. wikipedia.orgalfa-chemistry.com

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by a second intramolecular attack on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgrgmcet.edu.in This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The ring-formation step is generally considered the rate-determining step of the reaction. alfa-chemistry.com While traditionally requiring harsh conditions like prolonged heating, modern variations have been developed using milder catalysts such as iron(III) chloride in water, making the method applicable to more sensitive substrates. rgmcet.edu.inorganic-chemistry.org

Table 2: Paal-Knorr Pyrrole Synthesis Summary

Reactant 1 Reactant 2 Catalyst/Conditions Product Key Features Reference(s)
1,4-Diketone Ammonia/Primary Amine Weakly acidic (e.g., Acetic Acid) Substituted Pyrrole Classic, high-yield method for pyrrole ring formation. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in
2,5-Dimethoxytetrahydrofuran Amines/Sulfonamides Iron(III) chloride / Water N-Substituted Pyrrole Mild, economical, and operationally simple conditions. organic-chemistry.org

[3+2] Cycloaddition Reactions in Pyrrole Ring Construction

The construction of the pyrrole ring, a fundamental component of this compound, can be efficiently achieved through [3+2] cycloaddition reactions. This class of reactions involves the combination of a three-atom component with a two-atom component to form the five-membered pyrrole heterocycle.

A prominent example of this strategy is the Van Leusen pyrrole synthesis. nih.govnih.gov This method typically utilizes a tosylmethyl isocyanide (TosMIC) as the three-atom synthon, which reacts with an activated alkene or alkyne (the two-atom component) in the presence of a base. nih.gov The reaction proceeds through the formation of a carbanion from TosMIC, which then attacks the electron-deficient double or triple bond. nih.gov This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic pyrrole ring. nih.gov For the synthesis of the target ketone, a potential pathway would involve the reaction of TosMIC with an appropriately substituted Michael acceptor, such as a chalcone (B49325) derivative bearing a 4-methylphenyl group.

Recent advancements have also explored photocatalytic [3+2] annulation strategies. rsc.orgrsc.org These methods can proceed under mild, redox-neutral conditions, often using visible light to generate radical intermediates from precursors like N-aryl glycinates. rsc.orgrsc.org These radicals then engage in a [3+2] cycloaddition with a suitable partner, such as a substituted dinitrile, to construct the polysubstituted pyrrole core. rsc.org The use of dimethyl sulfoxide (B87167) (DMSO) can serve as both the reaction medium and a green oxidant in these transformations. rsc.orgrsc.org

Catalytic Methodologies in this compound Synthesis

Catalysis offers a powerful toolkit for the synthesis of this compound, primarily through the acylation of a pre-formed pyrrole ring. This approach is often more direct than building the ring from scratch.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of Friedel-Crafts acylation reactions, a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this involves the reaction of pyrrole with a 4-methylbenzoyl derivative, typically 4-methylbenzoyl chloride or 4-methylbenzoic anhydride, in the presence of a Lewis acid catalyst.

However, the high reactivity of pyrrole presents a challenge, as it is prone to polymerization under strongly acidic conditions. youtube.com Therefore, the choice of Lewis acid and reaction conditions is critical. Milder Lewis acids such as Zn(OTf)₂, Cu(OTf)₂, and Sn(OTf)₂ have been found to be effective for acylating sensitive substrates. organic-chemistry.orgnih.govresearchgate.net The catalyst activates the acylating agent, forming a highly electrophilic intermediate that is then attacked by the electron-rich pyrrole ring, preferentially at the C2-position. youtube.com The reaction is typically carried out in an inert organic solvent like dichloromethane (B109758) (CH₂Cl₂) under mild conditions to minimize side reactions. organic-chemistry.org

Table 1: Effect of Various Lewis Acid Catalysts on a Model Acylation Reaction

Entry Lewis Acid Catalyst Yield (%)
1 AlCl₃ Polymerization
2 FeCl₃ 45
3 ZnCl₂ 60
4 Cu(OTf)₂ 85 organic-chemistry.org
5 Zn(OTf)₂ 82 researchgate.net

Data is illustrative and based on findings for similar acylation reactions.

Brønsted Acid Catalysis

While Lewis acids are more common, Brønsted acids can also catalyze the acylation of pyrroles. The Houben-Hoesch reaction, for instance, uses a nitrile (e.g., 4-methylbenzonitrile) and a Brønsted acid like HCl to generate an electrophilic ketimine intermediate in situ. youtube.com This intermediate then reacts with the electron-rich pyrrole ring, and subsequent hydrolysis yields the desired ketone. youtube.com This method avoids the use of highly reactive acyl halides and strong Lewis acids, thus mitigating the risk of pyrrole polymerization. youtube.com

Modern Brønsted acid catalysis has also seen the development of powerful organocatalysts, such as chiral phosphoric acids. nih.govnih.gov These catalysts can promote reactions by activating substrates through hydrogen bonding. nih.gov In the synthesis of pyrrole derivatives, Brønsted acids can be used in cascade reactions to facilitate cyclization steps or to enhance the reactivity in metal-catalyzed processes. nih.govresearchgate.net For the acylation of pyrrole to form the target ketone, a strong Brønsted acid could be employed to activate the acylating agent, although careful control of reaction conditions is paramount.

Transition Metal-Catalyzed Syntheses (e.g., Manganese-Catalyzed, Ruthenium-Catalyzed)

Transition metal catalysis provides highly efficient and selective routes to substituted pyrroles, including this compound. These methods often involve multicomponent reactions or C-H activation strategies.

Manganese-Catalyzed Synthesis: Manganese, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst. Manganese-catalyzed multicomponent reactions can assemble pyrroles from simple and readily available starting materials. nih.govlookchem.com One such strategy involves the reaction of a ketone, an amine, and a 1,2-diol, which proceeds through a combined acceptorless dehydrogenation and hydrogen autotransfer mechanism. nih.gov To synthesize this compound, one could envision a reaction involving a suitable amino ketone precursor that cyclizes and is subsequently acylated, or a multicomponent reaction where one of the components already contains the 4-methylbenzoyl moiety. Manganese catalysts have also been employed in radical [3+2] cyclization reactions to form pyrroline (B1223166) structures, which can be precursors to pyrroles. nih.govresearchgate.net

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are particularly versatile for pyrrole synthesis. acs.orgnih.govacs.orgorganic-chemistry.org One powerful approach is the ruthenium-catalyzed three-component reaction between ketones, amines, and vicinal diols, which offers high atom-efficiency and a broad substrate scope. acs.org Another elegant method is the oxidative annulation of enamides with alkynes, which proceeds via C-H/N-H bond activation to regioselectively form the pyrrole ring. acs.orgnih.gov For the target molecule, a plausible ruthenium-catalyzed route would be a multicomponent reaction using 4-methylphenyl-containing starting materials. For instance, the coupling of a β-amino alcohol with a ynone bearing a 4-methylphenyl group can lead to functionalized pyrroles. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Pyrrole Syntheses

Catalyst System Reaction Type Key Features Reference(s)
Mn-based complex Multicomponent Reaction Sustainable, uses 1,2-diols instead of α-haloketones nih.govlookchem.com
Ru-pincer complex Dehydrogenative Coupling Couples secondary alcohols and amino alcohols organic-chemistry.org
[Ru(p-cymene)Cl₂]₂ Three-Component Reaction High atom-efficiency, broad substrate scope acs.org
[RuCl₂(CO)₃]₂/dppe Oxidative Annulation Regioselective, C-H/N-H activation acs.orgnih.gov

This table summarizes general findings for pyrrole synthesis using the specified catalysts.

Optimization of Synthetic Parameters for Enhanced Efficiency

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on various reaction parameters. Optimizing these factors is crucial for developing practical and scalable processes.

Influence of Solvent Systems and Reaction Media

The choice of solvent can profoundly impact the outcome of the synthesis. In Lewis acid-catalyzed acylations, non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or dichloroethane (DCE) are often preferred as they effectively solvate the reactants and catalyst without interfering with the reaction. organic-chemistry.org In some cases, solvent mixtures are employed to enhance solubility and reactivity. For example, a water/chloroform (10:1) system has been used in the Lewis acid-catalyzed Friedel-Crafts alkylation of pyrrole, demonstrating that aqueous media can be viable and even beneficial for certain transformations. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tosylmethyl isocyanide (TosMIC)
Dimethyl sulfoxide (DMSO)
4-methylbenzoyl chloride
4-methylbenzoic anhydride
Zinc triflate (Zn(OTf)₂)
Copper(II) triflate (Cu(OTf)₂)
Tin(II) triflate (Sn(OTf)₂)
Dichloromethane (CH₂Cl₂)
4-methylbenzonitrile
Hydrogen chloride (HCl)
Toluene (B28343)
Dioxane
Dimethylformamide (DMF)

Temperature and Pressure Effects on Reaction Outcomes

The temperature at which the Friedel-Crafts acylation of pyrrole is conducted has a significant impact on reaction kinetics and product yield. Generally, an increase in temperature accelerates the reaction rate. However, this relationship is not always linear, and an optimal temperature must be determined to maximize yield while minimizing the formation of byproducts or polymerization, a known issue with highly reactive substrates like pyrrole. youtube.com

The effect of pressure on the acylation of pyrrole under typical laboratory conditions is not a widely studied or manipulated variable. Most Friedel-Crafts acylations are performed at atmospheric pressure in standard glassware. Significant pressure effects would primarily come into play if gaseous reagents were used or if the reaction was conducted at temperatures exceeding the solvent's boiling point, necessitating a sealed reaction vessel. For the synthesis of this compound from pyrrole and 4-methylbenzoyl chloride, pressure is not considered a key parameter for optimization under standard synthetic protocols.

Table 1: Effect of Temperature on Friedel-Crafts Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Notes
1271246Baseline temperature for a model acylation. acs.org
2501092Optimal temperature, further increase showed no benefit. acs.org
3302099Longer reaction time required at lower temperatures. nih.gov
450599Increased temperature shortens reaction time significantly. acs.org
560346Sub-optimal temperature for a specific rearrangement reaction. nsf.gov
6100381Optimized temperature for the same rearrangement. nsf.gov
7120353Deleterious effect on yield at excessively high temperatures. nsf.gov

This table is a representative compilation based on data from multiple related studies to illustrate general trends.

Catalyst Loading and Reaction Rate Optimization

In traditional Friedel-Crafts acylations using strong Lewis acids like aluminum chloride, stoichiometric amounts of the catalyst are often required. This is because the Lewis acid complexes with the ketone product, deactivating it. This leads to significant chemical waste and difficult workup procedures. nsf.gov Modern synthetic methods focus on using true catalytic amounts of more active catalysts.

Research has shown a clear correlation between catalyst loading and product yield. For a model Friedel-Crafts acylation using a SnO₂ nanosheet catalyst, the yield increased with catalyst loading, reaching a maximum at 10 mol %. acs.org Further increases in the catalyst amount did not improve the yield, indicating that 10 mol % was the optimal loading for achieving the maximum reaction rate and conversion under those conditions. acs.org This loading level (10 mol %) is a common target in the optimization of various Lewis acid-catalyzed reactions. acs.org The specific optimal loading can depend on the reactivity of the substrate and the acylating agent, as well as the activity of the catalyst itself. For instance, some highly efficient organocatalytic systems may operate at loadings as low as 1-5 mol %, while other, more demanding transformations might require up to 20 mol % to proceed effectively. acs.org

The optimization process involves balancing the rate enhancement against potential drawbacks. High catalyst loadings can sometimes lead to decreased selectivity or increased polymerization of sensitive substrates like pyrrole. nsf.gov Therefore, the goal is to identify the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe.

Table 2: Representative Effect of Catalyst Loading on Product Yield

EntryCatalystCatalyst Loading (mol %)Yield (%)
1SnO₂ Nanosheets2.565
2SnO₂ Nanosheets5.078
3SnO₂ Nanosheets7.585
4SnO₂ Nanosheets10.092
5SnO₂ Nanosheets12.592

Data is representative of trends observed in studies such as those using SnO₂ catalysts. acs.org

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

For the synthesis of this compound, the control of regioselectivity is of utmost importance. Stereoselectivity is not a factor in this specific transformation as no new chiral centers are created. The primary challenge is to ensure the acylation occurs at the C2 position of the pyrrole ring, as electrophilic substitution can also occur at the C3 position or, under certain conditions, at the nitrogen atom.

Pyrrole is an electron-rich heterocycle that typically undergoes electrophilic substitution preferentially at the C2 (or α) position. acs.org This preference is explained by the greater stability of the cationic intermediate (σ-complex) formed during C2 attack, which allows for more effective delocalization of the positive charge over three carbon atoms and the nitrogen atom. acs.org

However, this inherent preference can be overridden by the choice of reaction conditions, particularly the Lewis acid catalyst. nih.gov

Weak Lewis Acids: Using weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) generally favors the formation of the C2-acylated product, this compound. nih.gov

Strong Lewis Acids: In contrast, strong Lewis acids like aluminum chloride (AlCl₃), especially when used in excess, can lead to increased formation of the C3-acylated isomer. nih.gov This is often observed with N-substituted pyrroles, such as N-p-toluenesulfonylpyrrole, where acylation can be directed almost exclusively to the C3 position. nih.gov The mechanism is believed to involve the formation of an organoaluminum intermediate that directs the electrophile to the 3-position.

N-Protecting Groups: The use of bulky protecting groups on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, forcing acylation to occur at the C3 position. nih.gov Subsequent removal of the protecting group provides a route to 3-acylpyrroles.

Novel Catalysts: Modern approaches have utilized novel catalytic systems to control regioselectivity. For example, using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst has been shown to be effective for the regioselective C-acylation of pyrroles to yield the C2 product. acs.org Furthermore, confinement effects within supramolecular catalysts have been explored to influence the regiochemical outcome of reactions on N-methylpyrrole. nih.gov

Therefore, to selectively synthesize this compound, the strategy should involve using conditions that favor the natural electronic preference of the pyrrole ring for C2 attack, typically employing a mild Lewis acid or a suitable organocatalyst and avoiding bulky N-substituents.

Scalability Studies for Laboratory to Larger-Scale Synthesis

The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production of this compound presents several challenges inherent to Friedel-Crafts acylation. A scalable process must be safe, cost-effective, reproducible, and environmentally acceptable.

Key challenges in scaling up traditional Friedel-Crafts acylations include:

Stoichiometric Reagents: Classic methods often use more than one equivalent of a Lewis acid like AlCl₃. On a large scale, this generates massive amounts of acidic, corrosive waste, posing significant disposal and environmental problems. nsf.gov

Exothermic Reactions: The reaction is highly exothermic. Heat dissipation, which is manageable in small flasks, becomes a major safety and engineering challenge in large reactors. Poor heat control can lead to runaway reactions and an increase in unwanted byproducts.

Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more difficult on a large scale, which can lead to localized "hot spots" or areas of high concentration, promoting polymerization and side reactions. nsf.gov

Workup and Purification: Quenching large volumes of strong Lewis acids is hazardous. The purification of the final product from large batches can also be complex and resource-intensive.

Modern synthetic strategies aim to overcome these hurdles. The development of methods that are "operationally simple" and use commercially available catalysts is a primary goal for scalability. acs.org A key advance is the move from stoichiometric Lewis acids to highly active, truly catalytic systems that can be used at low loadings (e.g., <10 mol %). acs.org This drastically reduces waste and mitigates the severity of the exotherm and quench.

Demonstrating scalability even at a moderate level is an important proof of concept. For example, a successful reaction on a 5 mmol scale of an N-acylpyrrole rearrangement shows the potential robustness of a method for further scale-up. nsf.gov For a process to be considered truly scalable, it should ideally avoid cryogenic temperatures, highly toxic reagents, and complex purification techniques, favoring conditions that are easily implemented in standard industrial equipment.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone is anticipated to reveal distinct signals corresponding to the protons on the pyrrole (B145914) ring, the p-tolyl group, and the N-H proton of the pyrrole. Based on the analysis of the analogous compound, (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone, the following proton environments can be predicted. rsc.org

The protons on the 4-methylphenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group will be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The methyl group protons on the tolyl substituent would present as a sharp singlet around δ 2.4 ppm.

The pyrrole ring protons will exhibit characteristic shifts. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The C-H protons on the pyrrole ring will have chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the ring. For instance, in a related pyrrole derivative, the pyrrole protons were observed at specific shifts that are indicative of their position relative to the substituents. rsc.org

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrrole N-H> 8.0br s
Aromatic H (ortho to C=O)~ 7.7d
Aromatic H (meta to C=O)~ 7.3d
Pyrrole H6.0 - 7.0m
Methyl H (on tolyl group)~ 2.4s

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The most downfield signal is expected for the carbonyl carbon, typically appearing in the range of δ 185-195 ppm. The aromatic carbons of the p-tolyl ring will resonate in the δ 125-145 ppm region. The carbon attached to the carbonyl group will be the most deshielded among the aromatic carbons. The pyrrole ring carbons will also have characteristic shifts within the aromatic region, with their exact positions depending on the substitution pattern. The methyl carbon of the tolyl group will be observed at a much higher field, around δ 21 ppm.

Analysis of the related compound (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone showed the carbonyl carbon at approximately δ 192.7 ppm, and the aromatic and pyrrole carbons in their expected regions. rsc.org

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O185 - 195
Aromatic C (ipso- to C=O)~ 140
Aromatic C (ortho to C=O)~ 129
Aromatic C (meta to C=O)~ 129
Aromatic C (para to C=O, with methyl)~ 145
Pyrrole C (adjacent to C=O)~ 130
Other Pyrrole C110 - 125
Methyl C (on tolyl group)~ 21

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would establish the connectivity between adjacent protons, for example, confirming the coupling between the ortho and meta protons on the p-tolyl ring and the coupling between protons on the pyrrole ring.

HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the ortho protons of the tolyl ring and the carbonyl carbon, as well as between the adjacent pyrrole proton and the carbonyl carbon, thus confirming the ketone linkage between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a ketone conjugated with an aromatic ring, this stretch typically appears in the region of 1660-1685 cm⁻¹. The spectrum of the related fluoro-substituted compound showed a strong carbonyl peak at 1625 cm⁻¹, which is slightly lower than expected, possibly due to the electronic effects of the substituents on the pyrrole ring. rsc.org

Other important characteristic bands would include:

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The broadness is a result of hydrogen bonding. The reference compound exhibited this peak at 3211 cm⁻¹. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic and pyrrole ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching of the pyrrole ring will likely be found in the 1300-1000 cm⁻¹ range.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methyl)2850 - 2960Medium
C=O Stretch (Ketone)1660 - 1685Strong
Aromatic/Pyrrole C=C Stretch1450 - 1600Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common technique.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₁NO), which is 185.23 g/mol . The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, and the bond between the carbonyl group and the phenyl ring.

Key expected fragments would include:

A fragment corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺) at m/z 119.

A fragment corresponding to the pyrrolylcarbonyl cation ([C₄H₄NCO]⁺) at m/z 94.

A fragment of the p-tolyl group itself ([CH₃C₆H₄]⁺) at m/z 91.

A fragment of the pyrrole ring ([C₄H₄N]⁺) at m/z 66.

The mass spectrum of the related compound (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone showed a molecular ion peak and fragments consistent with these predicted cleavage pathways. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₂H₁₁NO)

Isotope Exact Mass (Da) Relative Abundance (%)
¹²C₁₂¹H₁₁¹⁴N¹⁶O 185.08406 100.00
¹³C¹²C₁₁¹H₁₁¹⁴N¹⁶O 186.08742 13.08
¹²C₁₂¹H₁₁¹⁵N¹⁶O 186.08111 0.37
¹²C₁₂¹H₁₁¹⁴N¹⁸O 187.08838 0.20

This table is generated based on theoretical calculations and serves as an illustrative example of expected HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable method for assessing the purity of a sample and aiding in the confirmation of its structure. For a compound like this compound, GC would separate it from any impurities, and the subsequent mass spectrum would provide a fragmentation pattern that is characteristic of the molecule's structure.

While specific GC-MS data for the title compound is not available, the NIST WebBook provides data for the structurally similar compound, 1-(4-methylphenyl)ethanone. nist.gov In a hypothetical GC-MS analysis of this compound, the molecule would likely fragment at the bond between the carbonyl group and the pyrrole ring, and the bond between the carbonyl group and the 4-methylphenyl ring, leading to characteristic fragment ions.

Table 2: Hypothetical Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
185 [M]⁺ (Molecular Ion)
119 [C₈H₇O]⁺ (4-methylbenzoyl cation)
91 [C₇H₇]⁺ (Tropylium ion)
67 [C₄H₅N]⁺ (Pyrrole cation)

This table represents a hypothetical fragmentation pattern based on the chemical structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. frontiersin.org It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and often allowing for the observation of the intact molecular ion. ESI-MS is a valuable tool for characterizing pyrrole derivatives and can be used to study non-covalent interactions, such as the binding of these molecules to DNA. nih.gov

In the context of this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at m/z 186.0913. The high sensitivity and low sample consumption of ESI-MS make it an ideal technique for the rapid screening and characterization of novel pyrrole-containing compounds. nih.gov The technique's ability to be coupled with liquid chromatography (LC-MS) further enhances its utility in purity assessment and complex mixture analysis. nih.gov

X-ray Crystallography for Solid-State Molecular Structure

Elucidation of Bond Lengths, Bond Angles, and Molecular Stereochemistry

In the structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the pyrrole and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the two aromatic rings. The bond lengths and angles within the pyrrole and 4-methylphenyl moieties are expected to be within the normal ranges for these types of structures.

Table 3: Representative Bond Lengths and Angles from a Structurally Similar Pyrrolyl Ketone

Parameter Value
Dihedral Angle (Pyrrole-Phenyl) ~49° nih.gov
C=O Bond Length ~1.23 Å
N-H Bond Length ~0.86 Å
C-N-C Angle (in pyrrole) ~108°

Data derived from the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone and serves as a close approximation.

Confirmation of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes the arrangement of individual molecules in the crystal lattice, which is governed by intermolecular interactions. In the case of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form centrosymmetric dimers. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of pyrrole derivatives containing a carbonyl group. amazonaws.comnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of purity of organic compounds. For this compound, both thin-layer chromatography (TLC) and column chromatography would be routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for the initial assessment of the purity of a sample. khanacademy.orgyoutube.com A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation of the target compound from any starting materials or byproducts. The position of the spot corresponding to the product, characterized by its retention factor (Rf) value, provides an indication of its polarity.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. amazonaws.com The crude product would be loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system similar to that used for TLC. By collecting fractions and analyzing them by TLC, the pure compound can be isolated.

Table 4: Mentioned Compounds

Compound Name
This compound
1-(4-methylphenyl)ethanone
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of organic compounds. Due to the lack of a strong chromophore in many ketones for direct UV detection at high wavelengths, a common and effective strategy involves derivatization. The reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) yields a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling sensitive and selective detection using a Diode-Array Detector (DAD).

A well-established method for the quantitative analysis of ketones, adaptable for this compound, involves the following steps:

Derivatization: The sample containing the ketone is reacted with an acidic solution of 2,4-DNPH to form the corresponding hydrazone.

Extraction: The resulting (1H-Pyrrol-2-yl)(4-methylphenyl)methanone 2,4-dinitrophenylhydrazone is extracted and dissolved in a suitable solvent, such as acetonitrile (B52724).

Chromatographic Separation: The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification.

The separation is typically achieved on a C18 column with a gradient elution profile. A mixture of organic solvents (methanol/acetonitrile) and water is commonly employed as the mobile phase. The gradient elution allows for the effective separation of the analyte from impurities and other components in the sample matrix. Detection is carried out at a wavelength where the 2,4-dinitrophenylhydrazone derivative exhibits maximum absorbance, which is often around 365 nm.

The quantitative determination is performed by creating a calibration curve from standard solutions of the derivatized ketone at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC-DAD Parameters for the Analysis of this compound as its 2,4-DNPH Derivative

Parameter Value
Column Supelco C18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Gradient of (Methanol/Acetonitrile) and Water
Flow Rate Typically 1.0 mL/min
Detection Diode-Array Detector (DAD) at 365 nm
Derivatizing Reagent 2,4-Dinitrophenylhydrazine (2,4-DNPH)

| Solvent for Injection | Acetonitrile |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions and for the preliminary screening of compounds. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

The choice of the stationary and mobile phases is critical for achieving good separation. For pyrrole derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. researchgate.net The polarity of the mobile phase can be adjusted to optimize the separation and achieve a suitable retention factor (Rf) for the compound of interest.

Visualization of the spots on the TLC plate can be achieved through various methods. As this compound contains a conjugated system, it is expected to be UV active, allowing for visualization under a UV lamp (typically at 254 nm). researchgate.net Additionally, chemical staining reagents can be used for visualization. A vanillin (B372448) solution is a common stain for pyrrole-containing compounds, often producing colored spots upon heating. researchgate.net For ketones, a solution of 2,4-dinitrophenylhydrazine can also be used as a spray reagent, which forms yellow-to-red spots corresponding to the ketone.

The Rf value, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf value of the reaction mixture components to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored.

Table 2: Typical TLC System for the Analysis of this compound

Parameter Description
Stationary Phase Silica Gel 60 F254 researchgate.net
Mobile Phase Petroleum Ether (PE) : Ethyl Acetate (EtOAc) (e.g., 19:1 v/v) researchgate.net
Visualization 1. UV light (254 nm) researchgate.net2. Vanillin stain researchgate.net3. 2,4-Dinitrophenylhydrazine (2,4-DNPH) spray reagent

| Expected Rf Value | Dependent on the exact mobile phase composition; for similar structures, values in the range of 0.2-0.4 have been reported. researchgate.net |

Computational and Theoretical Investigations of 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

For a molecule like this compound, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The choice of the functional and basis set is critical for the accuracy of these calculations. Common functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), are often used to provide a good balance between computational cost and accuracy for organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the optical properties of this compound, such as its absorption of ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. By calculating the energies of the vertical electronic transitions from the ground state to various excited states, the theoretical absorption spectrum can be simulated.

These calculations provide the excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in assigning the experimentally observed absorption peaks to specific electronic transitions within the molecule, such as π → π* or n → π* transitions. The nature of these transitions, for instance, whether they involve charge transfer between the pyrrole (B145914) ring and the 4-methylphenyl group, can also be elucidated.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the regions that are most likely to be involved in chemical reactions.

For instance, in pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Fictional Data Table: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Global Reactivity Indices Derived from Molecular Orbital Energies

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.

Key global reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ2/(2η).

Fictional Data Table: Representative Global Reactivity Indices (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

Reactivity IndexValue
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.2 eV
Chemical Softness (S)0.45 eV-1
Electrophilicity Index (ω)3.64 eV

Conformational Analysis and Stability

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the pyrrole ring, the carbonyl group, and the 4-methylphenyl ring can lead to different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For 2-acylpyrroles, two planar conformers, syn and anti, are often considered, which are defined by the dihedral angle between the pyrrole ring and the carbonyl group. The relative stability of these conformers is influenced by steric and electronic effects. In the case of this compound, the orientation of the 4-methylphenyl ring relative to the pyrrole-carbonyl plane also needs to be considered.

A potential energy surface (PES) scan can be performed using DFT by systematically changing the key dihedral angles and calculating the energy at each point. This allows for the identification of the lowest energy conformers and the transition states that connect them. The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Studies on related 2-acylpyrroles have indicated that the formation of hydrogen-bonded dimers can favor the syn-conformation.

Investigation of s-cis and s-trans Conformations in Pyrrole-Ketones

The orientation of the carbonyl group relative to the pyrrole ring can be described by two principal planar conformations: s-trans (or anti) and s-cis (or syn). In the s-trans conformation, the carbonyl bond and the N-H bond of the pyrrole are on opposite sides of the C-C single bond, while in the s-cis conformation, they are on the same side. The rotation around the single bond between two double bonds (in this case, the C=C of the pyrrole and the C=O of the ketone) is what defines these conformations. masterorganicchemistry.comfiveable.meyoutube.com

For many conjugated systems like dienes, the s-trans conformation is generally more stable due to reduced steric hindrance between the substituents. masterorganicchemistry.com In the case of 2-acylpyrroles, the relative stability of the s-cis and s-trans conformers is influenced by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Energetic Landscape and Preferred Conformational Isomers

Computational studies on related 2-aroylpyrroles provide insight into the likely energetic landscape of this compound. Density Functional Theory (DFT) calculations are a powerful tool to explore the potential energy surface and identify the most stable conformers. For instance, studies on N-benzhydrylformamides, which also possess rotational barriers around a C-N bond, have shown that DFT methods can accurately predict these barriers, which typically range from 20-23 kcal/mol. mdpi.comnih.gov

For (4-Butoxy-phenyl)(1H-pyrrol-2-yl)methanone, a structurally similar compound, X-ray crystallography revealed that the dihedral angles between the pyrrole and benzene (B151609) rings are 42.43 (9)° and 45.70 (9)° in the two independent molecules found in the asymmetric unit, indicating a non-planar arrangement in the solid state. nih.gov This deviation from planarity is a result of minimizing steric repulsion between the two aromatic rings.

It is generally observed that the s-trans conformer of 2-acylpyrroles is more stable than the s-cis conformer. The energy difference is typically a few kcal/mol, which means that at room temperature, the s-trans conformer is the predominant species in equilibrium. The transition state for the interconversion between the two conformers involves a perpendicular arrangement of the carbonyl group relative to the pyrrole ring.

Table 1: Calculated Rotational Barriers for a Related Formamide

CompoundMethodCalculated Rotational Barrier (kcal/mol)
N-methyl-N-benzhydrylformamideM06-2X/6-311+G*20-23

This data is for a related compound and serves as an estimate for the rotational barrier in this compound. mdpi.comnih.gov

Intermolecular Interactions and Hydrogen Bonding

The presence of a hydrogen bond donor (the N-H group of the pyrrole) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound allows for the formation of significant intermolecular hydrogen bonds. These interactions play a crucial role in the crystal packing and physical properties of the compound.

Application of Quantum Theory of Atoms in Molecules (AIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov By locating bond critical points (BCPs) between interacting atoms, one can characterize the strength and nature of the interaction. For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a key indicator. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character. A positive value of ∇²ρ at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with Lewis structures. nih.gov This method is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital.

In this compound, NBO analysis can elucidate several key features:

Resonance within the pyrrole ring: The delocalization of the nitrogen lone pair (n) into the π* orbitals of the C=C bonds of the pyrrole ring.

Conjugation between the pyrrole and carbonyl group: The interaction between the π orbitals of the pyrrole ring and the π* orbital of the C=O bond.

Intramolecular hydrogen bonding: In the s-cis conformer, NBO analysis can quantify the interaction between the lone pair of the carbonyl oxygen and the σ* orbital of the N-H bond.

Hyperconjugation involving the methyl group: The delocalization of electron density from the C-H σ bonds of the methyl group into the π* orbitals of the benzene ring.

The strength of these hyperconjugative interactions is estimated by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. For example, in substituted acetylacetone (B45752) derivatives, NBO analysis has been used to show the charge transfer from the lone pair of a proton acceptor to the antibonding orbital of the proton donor in an intramolecular hydrogen bond. researchgate.net

Table 2: Representative NBO Analysis of Hyperconjugative Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C=C)Data for a representative pyrrole system
π(C=C)π(C=O)Data for a representative α,β-unsaturated ketone
n(O)σ(N-H)Data for a representative s-cis conformer with IHB
σ(C-H)π(C=C)arylData for a representative toluene (B28343) derivative

This table provides a qualitative representation of the expected NBO interactions. The actual E(2) values would require a specific computational study on this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms that lead to the formation of this compound. A common synthetic route is the Friedel-Crafts acylation of pyrrole with 4-methylbenzoyl chloride.

DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction pathway.

For the Friedel-Crafts benzoylation of N-methylpyrrole, computational studies have shown that the reaction can proceed through a concerted SN2-like mechanism. researchgate.net In this proposed mechanism, the attacking nucleophile (the pyrrole ring) and the leaving group (the chloride ion) are involved in the transition state simultaneously. The regioselectivity of the acylation (i.e., whether it occurs at the C2 or C3 position of the pyrrole ring) can also be rationalized by comparing the activation energies for the different pathways. Typically, acylation at the C2 position is kinetically and thermodynamically favored.

The role of catalysts, such as Lewis acids, can also be investigated computationally. The catalyst's interaction with the acylating agent can be modeled to understand how it activates the substrate towards nucleophilic attack by the pyrrole.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound typically involves the Friedel-Crafts acylation of pyrrole with a suitable acylating agent, such as p-toluoyl chloride, in the presence of a Lewis acid catalyst. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out the intricate details of this reaction mechanism. These studies help in identifying the key intermediates and, crucially, the transition states that govern the reaction's kinetics and regioselectivity.

The Friedel-Crafts acylation of pyrroles can be complex, with substitution possible at either the C2 or C3 position. The regiochemical outcome is often influenced by the nature of the substituent on the pyrrole nitrogen and the reaction conditions. For instance, in the acylation of N-p-toluenesulfonylpyrrole, the choice of Lewis acid has been shown to direct the acylation to either the C2 or C3 position. When a strong Lewis acid like AlCl₃ is used, the reaction can proceed through an organoaluminum intermediate, leading to the 3-acyl derivative as the major product. nih.gov Weaker Lewis acids, on the other hand, may favor the formation of the 2-acyl product. nih.gov The ¹H NMR chemical shifts of N-p-toluenesulfonylpyrrole indicate the relative nucleophilicity of the C2 and C3 positions, which can be correlated with the observed reactivity. nih.gov

Computational models can predict the structures of the transition states for the attack of the acylium ion at both the C2 and C3 positions of the pyrrole ring. These transition state structures represent the highest energy point along the reaction coordinate for a particular step. By calculating the energy of these transition states, researchers can determine the activation energy barrier for each pathway. The pathway with the lower activation energy is predicted to be the kinetically favored one.

In a related context, a metal-free Friedel–Crafts benzoylation of N-methylpyrrole has been studied within the confined space of a hexameric resorcinarene (B1253557) capsule. nih.gov Quantum mechanics (QM) calculations in this study suggested a bimolecular concerted Sₙ2-like mechanism, where the water molecules of the capsule act as hydrogen-bond donors to activate the carbonyl group and polarize the C-Cl bond of the benzoyl chloride. nih.gov This highlights the importance of the local environment in influencing the reaction pathway.

Furthermore, DFT calculations have been employed to elucidate the mechanism of other pyrrole syntheses, such as the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, providing a detailed understanding of the catalytic cycle. acs.org While not directly studying the title compound, these computational approaches to understanding pyrrole reactivity provide a framework for elucidating the specific reaction pathway for the formation of this compound.

A summary of computational approaches to reaction pathway elucidation is presented in the table below.

Computational MethodApplication in Pyrrole ChemistryInsights Gained
Density Functional Theory (DFT)Friedel-Crafts acylation of N-substituted pyrrolesElucidation of reaction mechanisms, prediction of regioselectivity based on Lewis acid strength, and identification of organoaluminum intermediates. nih.gov
Quantum Mechanics (QM)Metal-free Friedel-Crafts benzoylation in a confined spaceIdentification of a concerted Sₙ2-like mechanism and the role of hydrogen bonding in activating the acylating agent. nih.gov
DFTCuH-catalyzed synthesis of polysubstituted pyrrolesDetailed understanding of the catalytic cycle and reaction mechanism. acs.org
DFTDecarboxylation of pyrrole-2-carboxylic acidInvestigation of reaction mechanisms and the effect of catalysts and solvent on energy barriers. researchgate.net

Gibbs Free Energy Calculations for Reaction Energetics

For the synthesis of this compound, Gibbs free energy calculations can be used to compare the feasibility of different synthetic routes and to understand the influence of reaction conditions. For example, by calculating the Gibbs free energy of formation for both the 2-acyl and 3-acyl isomers, the thermodynamic product can be identified.

An example of a Gibbs free energy profile calculation can be seen in the study of the deoxygenative arylation of aromatic carboxylic acids to form unsymmetrical diaryl ketones, where the calculations helped to understand the anomalously slow intramolecular reaction rates, which were associated with a transition free energy of approximately 5.0 kcal/mol. researchgate.net Similarly, in the hydrosilylation of acetophenone (B1666503), a Gibbs free energy profile was constructed to analyze the mechanism catalyzed by a cationic Si-H/[Ag]⁺ complex. nih.gov

The table below illustrates the type of data that would be generated from such a computational study. The values are hypothetical and for illustrative purposes only.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Pyrrole + p-Toluoyl Chloride + AlCl₃0.0
p-Toluoyl Chloride-AlCl₃ Complex + Pyrrole-5.2
Transition State (C2-acylation)+15.8
Sigma Complex (C2-acylation)+2.5
Transition State (C3-acylation)+18.3
Sigma Complex (C3-acylation)+4.1
This compound + HCl + AlCl₃-10.7

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein target, and to screen large libraries of compounds for potential biological activity.

Prediction of Ligand-Target Interactions for this compound Derivatives

While specific molecular docking studies on this compound are not extensively reported, numerous studies on related pyrrole derivatives have demonstrated the utility of this approach in identifying potential protein targets and elucidating binding modes. These studies provide a strong basis for predicting the potential ligand-target interactions of derivatives of the title compound.

Derivatives of (1H-pyrrol-2-yl)ketones present a versatile scaffold that can be explored for interactions with various enzyme active sites. For instance, molecular docking studies on new fused 1H-pyrrole derivatives have identified them as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are significant targets in cancer therapy. nih.gov In one such study, a derivative featuring a p-tolyl moiety was shown to occupy the ribose binding pocket of EGFR, forming an electrostatic interaction with a cysteine residue (Cys773). nih.gov This highlights the potential for the tolyl group of this compound to engage in specific interactions within a protein's binding site.

Virtual screening campaigns have also been successfully employed to identify novel inhibitors with pyrrole-containing scaffolds. These campaigns can be either ligand-based, using a known active compound to find similar molecules, or structure-based, docking a library of compounds into the known structure of a target protein. nih.govnih.gov For example, a virtual screening of a library of pyrrolizines bearing urea/thiourea moieties led to the identification of potent cytotoxic agents and CDK inhibitors. researchgate.net

The general findings from molecular docking studies on various pyrrole derivatives suggest that the pyrrole ring and the ketone functionality are key features for establishing interactions within enzyme active sites. The pyrrole NH group can act as a hydrogen bond donor, while the carbonyl oxygen of the ketone is a potent hydrogen bond acceptor. The phenyl ring, in this case, the 4-methylphenyl group, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket.

The table below summarizes the findings from molecular docking studies on various pyrrole derivatives, which can be extrapolated to predict the potential interactions of this compound derivatives.

Pyrrole Derivative ClassTarget Enzyme(s)Key Predicted Interactions
Fused 1H-pyrrolesEGFR, CDK2Hydrophobic interactions, hydrogen bonding, and electrostatic interactions involving the pyrrole and substituted phenyl moieties. nih.gov
Pyrrolyl pyrazolesEnoyl-ACP reductaseHydrogen bonding interactions with the active site amino acids, with the carbonyl group and pyrazole (B372694) ring being significant for binding. nih.gov
Pyrrolyl hydrazonesEnoyl-ACP reductaseThe peptide linkage (-C=O-NH-) and imine (-C=N-) moieties are important for binding to the target receptor. nih.govnih.gov
Indeno[1,2-c]pyrazol derivativesMalate Dehydrogenase 2 (MDH2)Docking scores indicated strong binding potential, leading to the synthesis and confirmation of potent inhibitors.

These computational approaches are invaluable for prioritizing the synthesis of novel derivatives of this compound and for guiding the design of more potent and selective inhibitors for a range of therapeutic targets.

Chemical Reactivity and Mechanistic Pathways of 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Reactions Involving the Carbonyl Group

The ketone moiety in (1H-Pyrrol-2-yl)(4-methylphenyl)ketone is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to a variety of nucleophiles, leading to addition, reduction, and condensation products. masterorganicchemistry.com

Nucleophilic Addition Reactions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile adds to the electrophilic carbonyl carbon. libretexts.org This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of 2-aroylpyrroles. For instance, the reaction with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reaction Scheme: Grignard Addition this compound + R-MgX → (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OMgX (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OMgX + H₃O⁺ → (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OH + MgX(OH)

The mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate furnishes the tertiary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Hydride IonSodium Borohydride (B1222165) (NaBH₄)Secondary Alcohol
Alkyl/Aryl GroupMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol
Cyanide IonHydrogen Cyanide (HCN)Cyanohydrin

Reduction Reactions Leading to Alcohol Derivatives

The carbonyl group of this compound can be reduced to a secondary alcohol, (1H-Pyrrol-2-yl)(4-methylphenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition results in an alkoxide intermediate, which is subsequently protonated by the solvent (often an alcohol like methanol (B129727) or ethanol) to yield the final alcohol product. masterorganicchemistry.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used for this reduction. However, its higher reactivity makes it less selective, and it will also reduce other functional groups if present. libretexts.org The general mechanism is similar to that of NaBH₄, involving nucleophilic hydride attack followed by protonation. libretexts.org

Research has shown that the reduction of acylpyrroles with sodium borohydride in boiling 2-propanol is an effective method for preparing the corresponding alkylpyrroles, proceeding through the pyrrolylalkylcarbinol (alcohol) intermediate. acs.orgacs.org

Table 2: Common Reducing Agents for Ketones

ReagentFormulaTypical SolventProduct
Sodium BorohydrideNaBH₄Methanol, EthanolSecondary Alcohol
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFSecondary Alcohol

Condensation Reactions with Nitrogen-Containing Nucleophiles

Ketones react with primary amines and related nitrogen-containing nucleophiles in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The reaction of this compound with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine on the carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. masterorganicchemistry.com The pH must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic. researchgate.net

Other nitrogen nucleophiles, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂), react similarly to form oximes and hydrazones, respectively. These reactions are also reversible and acid-catalyzed. masterorganicchemistry.com

Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. nih.gov However, the presence of the electron-withdrawing 4-methylbenzoyl group at the C2 position deactivates the ring towards electrophilic substitution and influences the regioselectivity of such reactions.

Electrophilic Substitution on the Pyrrole Nucleus

Pyrrole itself undergoes electrophilic aromatic substitution preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is more stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). onlineorganicchemistrytutor.comquora.compearson.com

However, in this compound, the C2 position is already substituted. The 2-aroyl group is a deactivating, meta-directing group in the context of benzene (B151609) chemistry. libretexts.org Within the five-membered pyrrole ring, this electron-withdrawing group deactivates all positions but directs incoming electrophiles primarily to the C4 and C5 positions. The C5 position is generally favored for substitution due to electronic and steric factors. The deactivating effect means that harsher reaction conditions may be required compared to unsubstituted pyrrole. pearson.com

For example, Friedel-Crafts acylation of pyrrole typically occurs at the 2-position. chegg.com When this position is blocked, as in N-protected 2-acylpyrroles, further acylation can be directed to other positions on the ring. nih.gov The presence of the N-H proton can complicate these reactions, and N-protection is often employed to improve selectivity and yield.

Functionalization Strategies Targeting the Pyrrole Moiety

Functionalization of the this compound can target either the nitrogen or the carbon atoms of the pyrrole ring.

N-Functionalization: The pyrrole nitrogen is acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This strategy is crucial for introducing substituents on the nitrogen atom and is often used as a protecting group strategy to modulate the reactivity of the ring during subsequent C-H functionalization steps. nih.gov

C-H Functionalization: Direct C-H functionalization strategies offer an efficient way to introduce substituents onto the pyrrole ring without pre-functionalization. nih.gov Given the deactivating effect of the 2-aroyl group, metal-catalyzed cross-coupling reactions or directed metalation can be employed. For instance, deprotonation at C5 with a strong base like an organolithium reagent, followed by quenching with an electrophile, can achieve regioselective substitution. Methodologies for the regioselective functionalization of simpler 2-formylpyrrole have been developed, which can be applied to synthesize various 1,2,5-trisubstituted pyrroles. scielo.org.mx

Ring-Forming Reactions Involving the this compound Scaffold

The this compound structure serves as a versatile scaffold in organic synthesis, amenable to various ring-forming reactions to construct more complex molecular architectures. The inherent reactivity of the pyrrole ring, coupled with the activating effect of the ketone functionality, allows for its participation in several types of cyclization and cycloaddition reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyrrole nucleus within the this compound scaffold can undergo intramolecular cyclization to yield fused heterocyclic systems. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leveraging the nucleophilic character of the pyrrole ring or adjacent functional groups.

One common strategy involves the base-catalyzed intramolecular cyclization of functionalized pyrrole precursors. For instance, the cyclization of aminoacetylenic ketones, which share structural similarities with activated pyrrole systems, can lead to the formation of 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com This type of reaction typically begins with the addition of a nucleophile (like a water molecule in the presence of a base) to the alkyne, followed by an intramolecular attack involving the amino group to close the ring. mdpi.com A similar strategy could be envisioned for derivatives of this compound bearing appropriate side chains.

Another approach is the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentanones. While traditionally challenging for some heteroaromatic ketones, photochemical flow methods have enabled the cyclization of 2-furyl vinyl ketones, which are structurally related to pyrrolyl ketones. nih.gov This method allows for the formation of furan-fused cyclopentanones under mild conditions, suggesting that a suitably substituted (1H-Pyrrol-2-yl) vinyl ketone could potentially undergo a similar transformation to create a pyrrole-fused ring system. nih.gov

Furthermore, multicomponent reactions offer a direct route to substituted pyrroles that can subsequently be elaborated into fused systems. The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds from L-tryptophan, for example, involves a 5-exo-trig intramolecular cyclization as a key step. mdpi.com This highlights how the inherent reactivity of pyrrole precursors can be harnessed to build complex heterocyclic structures in a single pot. mdpi.com

Table 1: Examples of Cyclization Reactions for Pyrrole and Related Heterocycles

Precursor Type Reaction Type Product Key Features Reference
Aminoacetylenic Ketone Base-catalyzed Intramolecular Cyclization 1,2-dihydro-3H-pyrrol-3-one Formation of a five-membered ring fused with the starting heterocycle. mdpi.com
2-Furyl Vinyl Ketone Photo-Nazarov Cyclization Furan-fused Cyclopentanone Utilizes photochemical energy to overcome high activation barriers for heteroaromatic systems. nih.gov
Amine and Dicarbonyl Compound 5-exo-trig Intramolecular Cyclization 2,4-dihydro-3H-pyrrol-3-one A key step in a multicomponent synthesis of substituted pyrroles. mdpi.com
Pyridine (B92270) with Silylborane Photo-promoted Ring Contraction Pyrrolidine (B122466) derivative A novel method for synthesizing pyrrolidine skeletons from pyridines. nih.gov nih.gov

[3+2] Cycloaddition Mechanisms with this compound Precursors

The pyrrole ring and its derivatives can participate as components in cycloaddition reactions, providing a powerful tool for constructing five-membered rings. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component. Precursors derived from this compound could act as either component depending on the specific reaction design.

A relevant example is the formal [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, to synthesize Δ¹-pyrrolines. acs.org In this mechanism, the 2H-azirine ring opens to form a vinyl nitrile ylide, which serves as the three-atom component. This ylide then reacts with an enone (the two-atom component) to form the pyrroline (B1223166) ring. acs.org A vinyl ketone derivative of the this compound scaffold could potentially serve as the enone partner in such a reaction.

Similarly, theoretical studies on the Diels-Alder [4+2] cycloaddition between 2-nitro-1H-pyrrole and isoprene (B109036) have been conducted using Molecular Electron Density Theory (MEDT). researchgate.net While this is a [4+2] cycloaddition, the analysis of the electronic structure and reactivity of the pyrrole ring provides insights applicable to other cycloaddition pathways. Such studies help in understanding the chemo- and regioselectivity of these reactions. researchgate.net

Another synthetic strategy involves the successive promotion of a formal [3+2] cycloaddition of aryl methyl ketones with morpholine, using iodine and zinc, to create substituted furan-3(2H)-ones. nih.gov This one-pot reaction forms multiple C-C, C-N, and C-O bonds and constructs a quaternary carbon center. nih.gov This demonstrates how ketone precursors can be elaborated into complex heterocyclic systems through cycloaddition-like pathways.

Oxidative Transformations of Related Precursors

Oxidation of Benzyl (B1604629) Alcohol Intermediates to Ketones

The transformation of secondary benzyl alcohols into the corresponding ketones is a fundamental reaction in organic synthesis. researchgate.net A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion with high yield and selectivity.

Common stoichiometric oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). However, due to the toxicity of chromium, more environmentally benign methods are preferred. Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones. mychemblog.com The reaction is typically performed under mild conditions and is tolerant of various functional groups. mychemblog.com

Catalytic methods employing transition metals are highly efficient for this transformation. Systems based on copper, in combination with reagents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and an oxygen source, can selectively oxidize benzyl alcohols. nih.gov These reactions often proceed under mild conditions and show excellent chemoselectivity, leaving other sensitive functional groups intact. nih.gov Similarly, ruthenium and manganese complexes are effective catalysts for alcohol oxidation, as will be discussed in more detail in section 5.5.

The mechanism of these oxidations can vary. For metal-catalyzed reactions, the process often involves the formation of a metal-alkoxide intermediate, followed by a rate-determining step such as β-hydride elimination or hydrogen atom abstraction to yield the ketone and a reduced metal species, which is then re-oxidized in the catalytic cycle. nih.govrsc.org For reagents like dichromate, the reaction is typically acid-catalyzed and involves the formation of a chromate (B82759) ester intermediate. orientjchem.org

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of ketones like this compound. Metal-based catalysts, particularly those involving manganese and ruthenium, offer efficient and selective pathways for various chemical reactions.

Metal-Catalyzed Reaction Pathways (e.g., Manganese- and Ruthenium-catalyzed cycles)

Manganese-Catalyzed Reactions: Manganese complexes are highly effective catalysts for the oxidation of secondary alcohols to ketones, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). nih.govacs.orgresearchgate.net The catalytic cycle typically involves a high-valent manganese-oxo species as the active oxidant.

The general mechanism can be summarized as follows:

Activation: The Mn(II) precatalyst reacts with H₂O₂ in the presence of an acid co-catalyst to form a high-valent Mn-oxo species (e.g., Mn(IV)=O or Mn(V)=O). nih.govrsc.org

Oxidation: This electrophilic Mn-oxo species abstracts a hydrogen atom from the α-C-H bond of the secondary alcohol substrate in the rate-determining step. nih.govrsc.org

Product Formation: This is followed by a two-electron process that results in the formation of the ketone product, water, and the regeneration of the Mn(II) catalyst, which can then re-enter the catalytic cycle. nih.gov

Kinetic studies and Hammett analysis have confirmed the electrophilic nature of the manganese catalyst in these reactions. acs.org

Table 2: Performance of a Manganese Catalyst in Secondary Alcohol Oxidation

Substrate (Secondary Alcohol) Yield (%) Catalyst Loading (mol %) Reference
1-Phenylethanol 95 0.1 acs.org
1-(4-Methoxyphenyl)ethanol 65 0.1 acs.org
1-(4-Nitrophenyl)ethanol 91 0.1 acs.org
Cyclohexanol 90 0.05 acs.org
2-Octanol 89 0.05 acs.org

Data derived from studies on Mn(S-PMB)(CF₃SO₃)₂ catalyzed oxidation with H₂O₂. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes are versatile catalysts that can mediate a wide range of transformations involving ketones, including hydrogenation, transfer hydrogenation, and cross-coupling reactions. acs.orgwebofproceedings.orgacs.org

Transfer Hydrogenation: In the transfer hydrogenation of a ketone to an alcohol, a ruthenium catalyst facilitates the transfer of hydrogen from a donor molecule, such as isopropanol. webofproceedings.org The mechanism often involves the formation of a ruthenium hydride species (Ru-H). The ketone coordinates to this active species, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, often assisted by a functional ligand or the solvent, to yield the alcohol product. acs.orgwebofproceedings.org

Cross-Coupling: Ruthenium catalysts can also activate ketones for cross-coupling reactions. For example, a ketone can be converted in situ into an enamine intermediate. The ruthenium catalyst can then facilitate the cleavage of the alkenyl C-N bond of the enamine, allowing for a cross-coupling reaction with an organoboron reagent to form a new C-C bond. acs.org This strategy enables the functionalization of ketones at the α-position. acs.org

Deoxygenation: Ruthenium complexes can also catalyze the Wolff-Kishner type reduction of ketones to methylene (B1212753) groups under milder conditions than the classical reaction. rsc.org This transformation provides a valuable method for removing the carbonyl functionality.

These catalytic cycles highlight the diverse reactivity that can be accessed for ketones like this compound, enabling its synthesis from alcohol precursors and its further transformation into a variety of other complex molecules.

Role of Lewis Acids and Brønsted Acids in Mechanistic Control

In the reactions of ketones, Lewis acids and Brønsted acids play a crucial role in enhancing reactivity and directing the course of chemical transformations. For a compound like this compound, both the pyrrole ring and the ketone functional group are susceptible to interaction with acidic catalysts.

Lewis Acids: Lewis acids, such as metal triflates or boron trihalides, would be expected to coordinate to the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a common strategy in reactions like Friedel-Crafts acylations, aldol (B89426) reactions, and various cycloadditions. In the context of the pyrrole moiety, Lewis acids can also interact with the nitrogen atom, potentially influencing the aromaticity and nucleophilicity of the pyrrole ring. The choice of Lewis acid and its concentration can therefore provide significant mechanistic control, favoring one reaction pathway over another. For instance, a bulky Lewis acid might sterically hinder attack at one face of the molecule, leading to stereoselectivity.

Brønsted Acids: Brønsted acids, which are proton donors, can protonate the carbonyl oxygen, forming a highly electrophilic oxonium ion. This activation is fundamental to acid-catalyzed reactions such as acetal (B89532) formation, enolization, and reactions proceeding through enol or enolate-like intermediates. The acidity (pKa) of the Brønsted acid is a key parameter; stronger acids can lead to faster reaction rates but may also promote undesired side reactions. For this compound, the Brønsted acid could also protonate the pyrrole ring, which could either activate or deactivate it towards certain electrophilic or nucleophilic substitutions, depending on the specific reaction conditions.

A hypothetical study on the influence of different acids on a reaction of this compound could yield data similar to that presented in Table 1, illustrating how the choice of acid can impact reaction outcomes.

Table 1: Hypothetical Influence of Acid Catalysts on a Reaction of this compound

Catalyst Catalyst Type Expected Predominant Mechanism Potential Product Type
BF₃·OEt₂ Lewis Acid Electrophilic activation of the carbonyl Product of nucleophilic addition to the carbonyl
Sc(OTf)₃ Lewis Acid Coordination to carbonyl and/or pyrrole nitrogen Potentially altered regioselectivity in substitution reactions
HCl Brønsted Acid Protonation of the carbonyl oxygen Acetal or ketal formation in the presence of alcohols

Deuterium (B1214612) Labeling and Kinetic Isotope Effects (KIE) Studies

Deuterium labeling and the measurement of kinetic isotope effects are powerful tools for probing reaction mechanisms, particularly for identifying the rate-determining step.

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For C-H bonds, substitution with deuterium (C-D) leads to a bond that is stronger and has a lower vibrational frequency. Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.

If a significant KIE (typically kH/kD > 2) is observed when a specific C-H bond is replaced with a C-D bond, it provides strong evidence that this bond is being broken in the rate-determining step of the reaction. Conversely, a KIE close to 1 suggests that the bond is not broken in the rate-limiting step.

For this compound, deuterium labeling could be strategically employed at various positions to investigate different mechanistic possibilities. For instance, in a base-catalyzed enolization reaction, replacing the alpha-protons on the methyl group of the tolyl moiety or any susceptible protons on the pyrrole ring with deuterium would be informative.

A hypothetical KIE study for a reaction involving this compound is outlined in Table 2.

Table 2: Hypothetical Kinetic Isotope Effect Study for a Reaction of this compound

Labeled Position Reaction Type Observed kH/kD Interpretation
Pyrrole N-H Proton transfer 4.5 N-H bond cleavage is likely part of the rate-determining step.
Methyl group C-H on the tolyl ring Enolate formation 1.2 C-H bond cleavage at this position is not rate-determining.

Biological and Pharmacological Research Applications of 1h Pyrrol 2 Yl 4 Methylphenyl Ketone Derivatives Excluding Clinical Human Trials, Dosage, Administration, and Safety Profiles

In Vitro Biological Activity Screening

Derivatives of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone are part of a broader class of pyrrole-containing compounds that have attracted significant scientific interest for their potential pharmacological applications. researchgate.net The pyrrole (B145914) ring is a versatile scaffold in medicinal chemistry, known to be a constituent of various biologically active compounds. researchgate.netnih.gov Researchers have synthesized and evaluated numerous pyrrole derivatives to explore their therapeutic potential, particularly in the fields of oncology and microbiology. nih.govnih.gov

Anticancer Activity Studies (Preclinical, In Vitro)

The search for novel anticancer agents is a major focus of medicinal chemistry, and heterocyclic compounds, including pyrrole derivatives, are prominent candidates. mdpi.com The modification of the pyrrole scaffold has led to the development of multiple classes of analogues with potential bioactivity. nih.gov

The anti-proliferative activity of pyrrole derivatives has been a subject of extensive research. Studies have shown that certain derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one possess strong anti-proliferative activity against a wide range of human cancer cell lines. semanticscholar.org For instance, one such derivative, compound 1d, was identified as a potent inhibitor of cancer cell growth. nih.govsemanticscholar.org Mechanistic studies revealed that this compound can induce S-phase cell cycle arrest. nih.govsemanticscholar.org Further research suggests that the antiproliferative effects of some heterocyclic compounds can be mediated through a metabolic switch that increases reactive oxygen species (ROS) levels, leading to cell cycle arrest. nih.gov

Inducing apoptosis, or programmed cell death, in cancer cells is a key mechanism for many chemotherapeutic agents. Research has demonstrated that derivatives of this compound and related pyrrole structures can trigger apoptotic pathways in cancer cell lines. For example, the 5-hydoxy-1H-pyrrol-2-(5H)-one derivative known as 1d was found to be particularly effective at inducing apoptosis in HCT116 cells. nih.govsemanticscholar.org This induction was linked to DNA damage and the activation of p53. semanticscholar.org Other studies on different ketone-containing molecules, such as the halichondrin B analog E7389, have shown that prolonged blockage of the mitotic phase of the cell cycle leads to apoptosis. nih.gov This process involves several biochemical events, including the phosphorylation of the antiapoptotic protein Bcl-2, release of cytochrome c from mitochondria, and the activation of caspases-3 and -9. nih.gov Similarly, certain synthesized pyrrole derivatives have been shown to induce apoptosis in malignant cells, suggesting their potential as competitive inhibitors of growth factor receptors like EGFR and VEGFR, which contributes to their proapoptotic activity. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines, with human colon adenocarcinoma (HT-29) and human lung carcinoma (A549) being common models.

A study on a ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15), and its metal complexes demonstrated varying levels of cytotoxicity. mdpi.com The manganese complex (1) showed activity against both A549 and HT-29 cell lines, while the nickel complex (3) was significantly active against the HT-29 cell line. mdpi.com Other research has focused on pyrazole (B372694) derivatives, with one compound showing high cytotoxicity against the A549 lung cancer cell line. nih.gov Similarly, pyrene-derived aminophosphonates have been tested on colon cancer cell lines HT-29 and HCT116, with some derivatives exhibiting significant cytotoxicity. beilstein-journals.org For instance, dimethyl N-(4-methylphenyl)amino(pyren-1-yl)methylphosphonate (4c) showed potent cytotoxicity against both cell lines, although it was also toxic to normal lymphocytes. beilstein-journals.org In contrast, dimethyl N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate (4d) was cytotoxic to the cancer cells with much lower toxicity towards normal lymphocytes. beilstein-journals.org

Below is a table summarizing the cytotoxic activity of various pyrrole and related heterocyclic derivatives against specific cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Source
Complex (1) (Mn(C15)Cl₂MeOH)A549794.37 mdpi.com
Complex (1) (Mn(C15)Cl₂MeOH)HT-29654.31 mdpi.com
Complex (3) (Ni(C15)Cl₂MeOH)HT-291064.05 mdpi.com
Pyrazole Derivative (1) A549613.22 nih.gov
Pyrazole Derivative (2) A549220.20 nih.gov
Aminophosphonate (4c) HT-2915.8 beilstein-journals.org
Aminophosphonate (4c) HCT11615.9 beilstein-journals.org
Aminophosphonate (4d) HT-2924.2 beilstein-journals.org
Aminophosphonate (4d) HCT11620.8 beilstein-journals.org
Benzimidazole Derivative (se-182) A54915.80 jksus.org

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity Studies (In Vitro)

Pyrrole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria and fungi. nih.govfarmaceut.org The structural diversity of these compounds allows for the development of new agents to combat microbial infections. researchgate.net

Derivatives of this compound and related pyrrole structures have been extensively tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds often depends on their specific structural features. nih.gov

For example, a series of pyrrole derivatives connected with a thiazole (B1198619) moiety showed potent antibacterial activity. researchgate.net One compound in this series demonstrated activity against E. coli (a Gram-negative bacterium) that was equipotent to the standard drug, ciprofloxacin (B1669076). researchgate.net Another study highlighted that 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited strong antibacterial properties against Escherichia coli compared to amoxicillin. nih.gov

Research has also shown that some 1,2,3,4-tetrasubstituted pyrrole derivatives display moderate to excellent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, although they may not show significant effect on Gram-negative bacteria. researchgate.net This differential activity is often attributed to the lower permeability of the Gram-negative outer membrane. researchgate.net In contrast, certain pyrrolamide derivatives have demonstrated exceptional efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria by inhibiting DNA gyrase. nih.gov The antibacterial activity of some synthesized pyrrole derivatives against various bacterial strains is summarized in the table below.

Compound/DerivativeBacterial StrainActivity (Inhibition Zone mm / MIC µg/mL)Source
Compound 3d E. coliequipotent to ciprofloxacin at 100 µg/mL researchgate.net
Compound 2a Klebsiella pneumoniae17 mm inhibition zone researchgate.net
Compound 3a E. coli18.5 mm inhibition zone researchgate.net
2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile E. coliMIC 32 µg/mL nih.gov
Pyrrolamide GyrB/ParE inhibitor S. aureusMIC 0.008 µg/mL nih.gov
Pyrrolamide GyrB/ParE inhibitor E. coliMIC 1 µg/mL nih.gov
Complex 1 ((BpA)₂bp)Cu) E. coliMIC 46.87 µg/mL mdpi.com
Complex 2 ((BpA)₂bp)Zn) E. coliMIC 47.87 µg/mL mdpi.com

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antifungal Efficacy Against Fungal Strains

The search for novel antifungal agents has led researchers to investigate various heterocyclic compounds, including derivatives of this compound. These synthetic compounds have been evaluated for their ability to inhibit the growth of clinically relevant fungal pathogens.

Research has demonstrated that certain 2-acylhydrazino-5-arylpyrrole derivatives exhibit potent antifungal activity against Candida albicans and other non-albicans Candida species. nih.gov Many of these compounds showed significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values recorded in the range of 0.39 to 3.12 µg/mL, indicating a higher potency than the standard antifungal drug fluconazole (B54011) in some cases. nih.gov The structural variations among these derivatives play a crucial role in their biological activity. nih.gov Fused pyrrole derivatives have also been synthesized and identified as a class of compounds with a wide spectrum of biological activities, including antifungal effects. nih.gov The pyrrole ring is a key component in naturally occurring antibiotics like pyrrolnitrin (B93353) and pyoluteorin, which has spurred further research into synthetic pyrrole derivatives as potential antimycotic agents. benthamdirect.comingentaconnect.comresearchgate.net

Table 1: Antifungal Activity of Selected Pyrrole Derivatives

Compound Class Fungal Strain Reported Activity (MIC) Source
2-Acylhydrazino-5-arylpyrroles Candida albicans ATCC 10231 0.39-3.12 µg/mL nih.gov
2-Acylhydrazino-5-arylpyrroles Clinical non-albicans Candida spp. 0.39-3.12 µg/mL nih.gov
Fused Pyrrole Derivatives Various Fungi Promising Activity nih.gov
Antitubercular/Tuberculostatic Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Pyrrole derivatives have been a focus of such discovery efforts, with numerous studies synthesizing and evaluating novel compounds for their antitubercular properties.

Various series of pyrrole-based compounds have been designed and tested for their efficacy against M. tuberculosis. For instance, certain hybrid molecules containing a pyrrole moiety clubbed with other structures like coumarin (B35378) or isoniazid (B1672263) have been synthesized and evaluated against the H37Rv strain of M. tuberculosis. rsc.org Some of these hybrids exhibited significant growth inhibition, with MIC values as low as 3.7 µg/mL. rsc.org Other research has identified novel pyrrole derivatives that inhibit the caseinolytic protease (ClpP1P2) in M. tuberculosis, with the most promising compounds showing an MIC value of 5 µM against the H37Ra strain. nih.gov Similarly, studies on 1,5-diphenyl pyrrole derivatives identified compounds active against both replicating and non-replicating bacilli. nih.gov Further investigations into pyrrole-2-carboxylate derivatives yielded a compound with an MIC of 0.7 µg/mL against M. tuberculosis H37Rv, a potency comparable to the standard drug ethambutol. mdpi.com Another approach involved synthesizing 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles, which demonstrated moderate to good antitubercular activity in the Microplate Alamar Blue Assay (MABA). researchgate.net

**Table 2: Antitubercular Activity of Selected Pyrrole Derivatives Against *M. tuberculosis***

Compound Class/Derivative Strain Reported Activity (MIC) Target/Mechanism Source
Hybrid Pyrrole-Coumarin/Isoniazid H37Rv 3.7 - 5.10 µg/mL Enoyl Acyl Carrier Protein rsc.org
Ethyl 4-(((4-bromophenethyl) amino) methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride H37Ra 5 µM ClpP1P2 Peptidase nih.gov
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide H37Rv 3.125 µg/mL InhA mdpi.com
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate H37Rv 0.7 µg/mL Not specified mdpi.com
N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides H37Rv 0.8 µg/mL Enoyl ACP Reductase & DHFR researchgate.net
2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles H37Rv Good to Moderate Activity Not specified researchgate.net

Anti-inflammatory Effects (Preclinical, In Vitro)

Pyrrole derivatives, including aroyl-substituted pyrroles, have been investigated for their anti-inflammatory properties. nih.gov The pyrrole scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac, highlighting its importance in this therapeutic area. mdpi.com Preclinical studies have explored the mechanisms through which these compounds exert their effects, primarily focusing on their interaction with key inflammatory mediators.

Research has shown that certain pyrrole derivatives can modulate the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. For example, some pyrrole derivatives have demonstrated potent inhibitory activity against tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov The protein kinase inhibitor MI-1, a pyrrole derivative, has been shown to exert anti-inflammatory effects by potentially impacting inflammatory and ROS signaling pathways, such as PI3K/Akt/NF-κB, Syk, and VEGFR pathways, which are involved in cytokine production and immune cell response. nih.gov

A primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov Aroyl- and thiophene-substituted pyrrole derivatives have been synthesized and evaluated as a new class of COX-1/COX-2 inhibitors. nih.gov In vitro assays have confirmed that varying the substitution patterns on the pyrrole ring leads to compounds with significant inhibitory activity against both COX isoforms. nih.gov Some derivatives show selective inhibition of COX-2, an inducible enzyme that is upregulated during inflammation. mdpi.comchalcogen.ro This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. chalcogen.ro Studies have identified 1,5-diaryl pyrrole derivatives that act by suppressing the COX-2/PGE2 pathway. nih.govnih.gov The development of pyrrole-cinnamate hybrids has also yielded potent COX-2 inhibitors, with some compounds showing IC₅₀ values as low as 0.55 µM. mdpi.comnih.gov

Table 3: COX-Inhibitory Activity of Selected Pyrrole Derivatives

Compound Class Enzyme Target Reported Activity Source
Aroyl- and thiophene-substituted pyrroles COX-1 and COX-2 Active Inhibition nih.gov
Pyrrole-cinnamate hybrid 5 COX-2 IC₅₀ = 0.55 µM mdpi.comnih.gov
Pyrrole 4 COX-2 IC₅₀ = 0.65 µM mdpi.com
1,5-diaryl pyrrole derivatives COX-2 Suppression of COX-2/PGE2 pathway nih.govnih.gov

Antioxidant Properties (Preclinical, In Vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. Pyrrole-containing compounds have been extensively studied for their antioxidant capabilities in various in vitro models. srce.hrnih.gov

The antioxidant activity of pyrrole derivatives is attributed to several mechanisms. A key mechanism is the scavenging of free radicals. Evidence suggests that the pyrrole fraction can originate from the fragmentation of regulatory heme by ROS, indicating an interaction between pyrroles and these reactive species. nih.gov In vitro assays, such as the DPPH and ABTS tests, have confirmed the radical scavenging ability of various pyrrole hydrazones. srce.hrnih.gov

Another significant mechanism is the reduction of lipid peroxidation. nih.gov Certain novel synthetic pyrrole derivatives have been shown to prevent lipid peroxidation induced by toxins like 6-hydroxydopamine (6-OHDA) in cell models. nih.gov This protective effect is linked to the suppression of intracellular ROS production. nih.gov The antioxidant action of some pyrroles also involves the inhibition of enzymes that contribute to oxidative stress, such as COX-2. nih.govnih.gov By suppressing the COX-2/PGE2 pathway, these compounds can reduce both inflammation and the associated oxidative damage. nih.govnih.gov Computational studies on pyrrolo[2,3-b]quinoxaline derivatives have further elucidated their potential as scavengers of hydroxyl radicals (HO•) in physiological lipid environments. rsc.org

Neuroprotective Effects (Preclinical, In Vitro)

Research into the neuroprotective potential of pyrrole derivatives has shown promising results in preclinical, in vitro models. Although specific studies on this compound were not identified, investigations into structurally related 1,5-diaryl pyrrole derivatives have demonstrated their ability to protect neuronal cells from toxicity.

For instance, a study on 1,5-diaryl pyrrole derivatives examined their effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a common in vitro model for Parkinson's disease. The findings indicated that these compounds could inhibit apoptosis by controlling lipid peroxidation. Specifically, certain derivatives were found to likely act by suppressing the COX-2/PGE2 pathway, a key inflammatory pathway implicated in neurodegeneration.

Another study highlighted the neuroprotective effects of pyrrole-based hydrazide-hydrazones in an in vitro oxidative stress model induced by 6-OHDA in the SH-SY5Y human neuroblastoma cell line. These findings suggest that the pyrrole scaffold is a promising starting point for the development of novel neuroprotective agents.

Table 1: Summary of In Vitro Neuroprotective Studies on Pyrrole Derivatives

Compound ClassIn Vitro ModelKey Findings
1,5-Diaryl pyrrole derivatives6-OHDA-induced neurotoxicity in PC12 cellsInhibited apoptosis; controlled lipid peroxidation; suppressed COX-2/PGE2 pathway.
Pyrrole-based hydrazide-hydrazones6-OHDA-induced oxidative stress in SH-SY5Y cellsDemonstrated neuroprotective effects against oxidative stress.

Antiviral Activity (In Vitro, e.g., Anti-HIV)

One area of interest has been the inhibition of HIV-1. A study focused on a 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester, a diketo acid derivative, which was found to selectively inhibit the HIV-1 viral replication in cell culture. researchgate.net This compound was shown to specifically target the ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase. researchgate.net

In the context of other viruses, research on 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines demonstrated potent activity against a wide range of rhinovirus serotypes. nih.gov Although these compounds are structurally distinct from aryl(pyrrol-2-yl)ketones, they highlight the potential of heterocyclic chemistry in developing antiviral agents. Similarly, certain pyrazole derivatives have been investigated for their activity against coronaviruses, including SARS-CoV-2. nih.gov

Anticonvulsant Activity (Preclinical, In Vitro)

The pyrrole and pyrrolidinone scaffolds are present in several compounds investigated for anticonvulsant properties. While specific preclinical or in vitro data for this compound is not available, studies on related structures provide insights into the potential of this chemical class.

One study investigated a series of 1-acyl-2-pyrrolidinone derivatives, which are structurally related to the core of some pyrrole-based compounds. These derivatives demonstrated anticonvulsant effects in a picrotoxin-induced seizure model in mice. nih.gov Notably, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone showed high activity, which was found to be dose-dependent. nih.gov The proposed mechanism of action involves the release of gamma-aminobutyric acid (GABA) through hydrolysis of the derivatives. nih.gov

These findings suggest that the pyrrolidinone ring system, which can be derived from pyrrole, is a valuable pharmacophore for the development of new anticonvulsant agents.

Table 2: Preclinical Anticonvulsant Activity of 1-Acyl-2-Pyrrolidinone Derivatives

CompoundAnimal ModelObserved Effect
1-Decanoyl-2-pyrrolidinonePicrotoxin-induced seizure in miceHigh anticonvulsant activity
1-Dodecanoyl-2-pyrrolidinonePicrotoxin-induced seizure in miceHigh anticonvulsant activity

Analgesic Activity (Preclinical, In Vitro)

The analgesic potential of pyrrole derivatives has been explored in several preclinical studies. While there is no specific data on the analgesic activity of this compound, research on other substituted pyrroles has shown promising results.

A study on ten different pyrrole derivatives found that several compounds exhibited dose-dependent analgesic activity in the acetic acid writhing test in mice, with some demonstrating 1.5 to 2.5-fold better protection than the reference substance, acetylsalicylic acid. nih.gov The most promising compounds contained salicylic (B10762653) acid moieties, with 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid highlighted for its high analgesic activity. nih.gov

Another study focused on arylated 5-hydroxy-pyrrol-2-ones, which were developed as cholecystokinin-2 (CCK2)/gastrin antagonists. nih.gov One of the lead compounds, PNB-001, demonstrated analgesic activity in both the formalin test and the hotplate assay in rats. nih.gov These studies underscore the potential of the pyrrole nucleus as a scaffold for the development of new analgesic agents. pensoft.net

Leishmanicidal Activity (In Vitro)

The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds. Although direct in vitro leishmanicidal data for this compound is not available, studies on other nitrogen-containing heterocyclic structures have shown activity against Leishmania parasites.

For example, a series of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives were synthesized and evaluated for their in vitro activity against Leishmania donovani and Leishmania amazonensis. nih.gov Several of these compounds displayed potent activity against L. donovani promastigotes, with some showing better or comparable activity to the standard drugs miltefosine (B1683995) and pentamidine. nih.gov

Furthermore, natural products from Vernonanthura brasiliana have been investigated for their leishmanicidal activity against L. amazonensis. nih.gov While these compounds are structurally different from aryl(pyrrol-2-yl)ketones, this research highlights the broad search for novel antileishmanial agents from diverse chemical classes.

Antimetastatic Activity (In Vitro)

The potential of novel chemical entities to inhibit cancer metastasis is a critical area of oncological research. While there are no specific in vitro studies on the antimetastatic activity of this compound, research on other aryl ketones has provided some insights.

A study on bile-acid-appended triazolyl aryl ketones investigated their in vitro anticancer activity. While the primary focus was on cytotoxicity, the inhibition of cancer cell proliferation is a key aspect of preventing metastasis. These studies provide a basis for further investigation into the antimetastatic potential of aryl ketone derivatives.

Enzyme Inhibition Studies (In Vitro)

The ability of pyrrole-containing compounds to inhibit specific enzymes is a key mechanism behind their diverse pharmacological activities. While specific enzyme inhibition data for this compound is limited, related structures have been shown to be potent enzyme inhibitors in vitro.

A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), an enzyme implicated in cancer. nih.gov These compounds demonstrated anti-proliferative activity against acute myeloid leukemia (AML) cells by reducing the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). nih.gov

In another study, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1), two key enzymes in Alzheimer's disease. rsc.org

Furthermore, a study on various acetophenone (B1666503) derivatives, which share a phenyl ketone moiety with the subject compound, showed inhibitory activity against several metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II, and acetylcholinesterase. researchgate.net Additionally, a potent aldo-keto reductase 1C3 inhibitor, ASP9521, was also found to have moderate inhibitory activity against carbonyl reductase 1 (CBR1), an enzyme involved in the metabolism of certain anticancer drugs. nih.gov

Table 3: In Vitro Enzyme Inhibition by Pyrrole Derivatives and Related Compounds

Compound ClassTarget Enzyme(s)Therapeutic Area
N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivativesMAPK-interacting kinase 2 (Mnk2)Cancer (Leukemia)
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivativesAcetylcholinesterase (AChE), Beta-site APP cleaving enzyme 1 (BACE1)Alzheimer's Disease
Acetophenone derivativesα-glycosidase, Carbonic Anhydrases I/II, AcetylcholinesteraseMetabolic Disorders, Neurological Disorders
ASP9521Carbonyl Reductase 1 (CBR1)Cancer Therapy Adjunct
6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl esterHIV-1 Ribonuclease HAntiviral (HIV)

Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nanobioletters.com Under hyperglycemic conditions, the increased activity of this pathway contributes to the development of long-term diabetic complications. nanobioletters.comnih.gov Consequently, the inhibition of aldose reductase is a significant therapeutic strategy. nanobioletters.comnih.gov Pyrrole-containing compounds, particularly those with a ketone group linking to an aromatic ring, have been investigated as aldose reductase inhibitors (ARIs). nih.gov

Research into pyrrol-1-yl-acetic acid derivatives, which feature one or two carbonyl keto groups connecting the pyrrole moiety to an aromatic nucleus, has been conducted to model their inhibitory activity. nih.gov Further studies have focused on optimizing this scaffold. The synthesis of keto-pyrrolyl-difluorophenol derivatives yielded compounds with significant inhibitory activity. nih.gov For example, one such derivative demonstrated an IC₅₀ value of 0.19 μM. nih.gov

In another study, optimization of aroyl-substituted pyrrolyl derivatives was achieved by adding a trifluoroacetyl group to the pyrrole ring. unipi.it This modification enhanced the ALR2 inhibitory activity by five to tenfold, with all synthesized analogs showing inhibition in the submicromolar range. unipi.it The most potent compound in this series, 4g , exhibited an IC₅₀ of 0.043 μM. unipi.it These derivatives also showed high selectivity for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1), which is considered a beneficial trait for reducing potential side effects. unipi.it

Table 1: Aldose Reductase Inhibitory Activity of Selected Pyrrole Derivatives

CompoundIC₅₀ (ALR2) [μM]Selectivity Index (ALR1/ALR2)Source
3a 0.23238 nih.gov
3b 0.191 nih.gov
4a 2.3- nih.gov
4d 0.076858 unipi.it
4g 0.043425 unipi.it
Epalrestat (Control) -- nih.gov
Sorbinil (Control) 0.25- unipi.it

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of PDE4 leads to increased intracellular cAMP levels, which subsequently modulates various cellular processes, including inflammation. nih.govnih.gov The PDE4 enzyme family is a key target in the research of treatments for inflammatory conditions. google.com

The pyrrole scaffold has been identified as a promising structural motif for the development of PDE4 inhibitors. nih.govcolab.ws Research has demonstrated that functionalized pyrroles can be synthesized to act as potential inhibitors of PDE4. nih.govcolab.ws For instance, certain quinoline-based compounds, which can be structurally related to pyrrole derivatives, have been optimized as potent and selective PDE4 inhibitors. acs.org While research into pyrazole derivatives as PDE4 inhibitors is more extensive, the exploration of pyrrole-based structures continues to be an active area of investigation. google.com.pg The focus is on developing selective inhibitors, particularly for isoforms like PDE4B and PDE4D, which are highly expressed in immune and brain cells, to enhance therapeutic effects while minimizing side effects. nih.govgoogle.com

Heat Shock Protein 90 (HSP90) Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival. nih.govnih.gov Inhibition of HSP90 disrupts these processes, leading to the degradation of its client proteins, making it an attractive target for cancer therapy research. nih.govresearchgate.net

Pyrrole-containing scaffolds, particularly fused systems like pyrrolo[2,3-d]pyrimidines, have emerged as potent HSP90 inhibitors. researchgate.netacs.org In one study, 2-amino-pyrrolo[2,3-d]pyrimidine derivatives were developed, with the most potent compound, 6a , inhibiting HSP90 with an IC₅₀ of 36 nM. researchgate.net Molecular modeling has provided insights into the binding mechanisms; for example, the pyrrole NH group of one inhibitor was predicted to form a crucial hydrogen bond with the side chain of Asp88 in the ATP-binding site of HSP90β. nih.gov This interaction highlights the importance of the pyrrole moiety for selective binding. nih.gov

Furthermore, dual inhibitors targeting both HSP90 and other enzymes like histone deacetylase 6 (HDAC6) have been developed using a pyrrolo-pyrimidine scaffold, with some compounds showing potent, nearly balanced inhibitory activity in the nanomolar range. acs.org

Table 2: HSP90 Inhibitory Activity of Selected Pyrrole Derivatives

CompoundTargetIC₅₀ [μM]Source
6a HSP900.036 researchgate.net
7t HSP900.020 researchgate.net
Compound 2 HSP90>20 acs.org
Compound 16 HSP901.1 acs.org
17-AAG (Control) HSP901.25 researchgate.net

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. ed.ac.uk This phosphorylation event is a critical step in signaling pathways that regulate cell growth, differentiation, and survival. ed.ac.ukacs.org Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer, making them a prime target for drug development. acs.org

Pyrrole-based structures have been shown to be effective inhibitors of various tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). nih.govnih.gov The mechanism often involves competitive binding at the ATP pocket of the kinase domain. vulcanchem.com A review of EGFR inhibitors highlighted several pyrrole-containing scaffolds, such as 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs, which demonstrated potent inhibition. nih.gov

Hybrid molecules incorporating a pyrrole ring have also been synthesized. For example, a series of pyrrole flavones was evaluated for cytotoxic activity against bladder cancer cell lines. nih.gov The most active compound, 4b , which features a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety, showed IC₅₀ values of 2.97 µM and 5.89 µM against 5637 and HT-1376 cancer cells, respectively. nih.gov Additionally, novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines have been developed as dual inhibitors of both EGFR and the insulin-like growth factor 1-receptor (IGF-1R). researchgate.netreactionbiology.com

Table 3: Tyrosine Kinase-Related Activity of Selected Pyrrole Derivatives

CompoundCell LineActivityIC₅₀ [μM]Source
4b 5637 (Bladder Cancer)Cytotoxic2.97 nih.gov
4b HT-1376 (Bladder Cancer)Cytotoxic5.89 nih.gov
5f -EGFR Inhibition0.14 nih.gov
5j -EGFR Inhibition0.28 nih.gov
Erlotinib (Control) -EGFR Inhibition0.42 nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. science.gov Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. science.gov Therefore, inhibiting xanthine oxidase is a primary strategy for managing this condition.

While many known XO inhibitors are purine (B94841) analogs, research has expanded to non-purine scaffolds, including pyrrole derivatives. science.gov A study focusing on novel xanthine oxidase inhibitors based on a pyrrole carboxamide scaffold identified promising structure-activity relationships. nih.govresearchgate.net The research found that compounds with either no substituent or a single methyl group at the para-position of the phenyl ring were the most active inhibitors. nih.gov This finding is directly relevant to the this compound structure. Kinetic analysis revealed that these compounds act as mixed-type inhibitors. science.gov In silico docking studies further supported the experimental findings, showing strong interactions between the inhibitor molecules and the active site of the xanthine oxidase enzyme. nih.gov

Cholinesterase Inhibitory Activity

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes, particularly AChE, is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.gov

Research into pyrrole derivatives has revealed their potential as cholinesterase inhibitors. nih.govnih.gov In one study, a series of 19 pyrrole derivatives was synthesized and evaluated. nih.gov The results showed that compounds featuring a 1,3-diaryl-pyrrole skeleton were highly selective inhibitors of BChE over AChE. nih.govnih.gov The most potent of these compounds, 3p , exhibited an IC₅₀ value of 1.71 ± 0.087 µM for BChE, an activity level comparable to the standard drug donepezil. nih.gov In contrast, all synthesized compounds showed no significant inhibition of AChE (IC₅₀ > 50 µM). nih.gov The development of selective BChE inhibitors is of interest as the expression levels of AChE and BChE can change during the progression of Alzheimer's disease. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Pyrrole Derivatives

CompoundTargetIC₅₀ [μM]Source
3o BChE2.06 ± 0.11 nih.gov
3p BChE1.71 ± 0.087 nih.gov
3s BChE1.95 ± 0.12 nih.gov
All synthesized compounds AChE> 50 nih.gov
Donepezil (Control) BChEComparable to test compounds nih.gov

Molecular Target Interaction and Pathway Modulation

The diverse pharmacological activities of this compound derivatives stem from their ability to interact with specific molecular targets and modulate key cellular pathways.

Molecular docking and kinetic studies have provided detailed insights into these interactions. For cholinesterase inhibition , compound 3p was found to inhibit BChE through a mixed competitive mode. nih.govnih.gov Docking simulations showed that it inserts deeply into the active-site gorge of BChE, interacting with the catalytic sites (SER198 and HIS438), the acyl binding pocket (TRP231 and LEU286), and the choline (B1196258) binding pocket (TRP82). nih.gov

For tyrosine kinase inhibition , derivatives competitively bind to the ATP-binding pocket of receptors like EGFR. vulcanchem.com This blocks the downstream signaling cascades, such as the PI3K and MAPK pathways, which are crucial for cell proliferation and survival. nih.gov

The inhibition of aldose reductase by these derivatives directly impacts the polyol pathway. nanobioletters.com By blocking the conversion of glucose to sorbitol, these inhibitors mitigate the subsequent osmotic and oxidative stress that contributes to diabetic complications. unipi.itfrontiersin.org

Finally, as phosphodiesterase-4 inhibitors , pyrrole derivatives modulate inflammatory pathways. By preventing the breakdown of cAMP, they cause its intracellular accumulation, which in turn activates protein kinase A (PKA). nih.govnih.gov PKA activation leads to the phosphorylation of transcription factors that regulate the expression of both pro- and anti-inflammatory cytokines. nih.gov

Receptor Binding and Modulation Mechanisms

The biological effects of this compound derivatives are often initiated by their binding to specific biological targets, such as receptors and enzymes. Research on analogous 2-aroylpyrrole structures has revealed their capacity to act as antagonists for various receptors.

For instance, a series of aroylpyrrole alkylamides have been identified as potent and selective antagonists of the bradykinin (B550075) B2 receptor, with several compounds exhibiting nanomolar affinity. nih.gov This antagonism is a key mechanism for their observed antinociceptive effects in animal models. nih.gov In a different context, non-steroidal 1-methyl-1H-pyrrole-2-carbonitrile derivatives have been developed as progesterone (B1679170) receptor (PR) antagonists, demonstrating low nanomolar potency and good selectivity over other steroid receptors. nih.gov

Furthermore, research into pyrrolo[2,3-d]pyrimidin-4-one derivatives, which share structural similarities, has led to the discovery of corticotropin-releasing factor 1 (CRF1) receptor antagonists. mdpi.com A key innovation in this class of compounds was the use of a carbonyl group as a hydrogen bond acceptor, a feature present in this compound. mdpi.com Some of these derivatives displayed CRF1 receptor binding affinity with IC50 values in the submicromolar range. mdpi.com

While direct receptor binding data for this compound itself is limited in the public domain, the activity of these related compounds underscores the potential of this chemical class to modulate receptor function.

Interaction with Specific Cellular Pathways (e.g., Cell Cycle, Apoptosis)

The cytotoxic and antiproliferative activities of this compound derivatives are often linked to their ability to interfere with fundamental cellular processes like the cell cycle and apoptosis.

Studies on 3-substituted 7-phenyl-pyrroloquinolinones, which are structurally related, have shown potent cytotoxic activity against a range of human cancer cell lines. nih.gov Flow cytometry analysis revealed that these compounds cause a significant arrest of the cell cycle in the G2/M phase at submicromolar concentrations. nih.gov This cell cycle blockade is a strong indicator of their potential as anticancer agents.

Furthermore, research on other pyrrole derivatives has highlighted their pro-apoptotic effects. In a study investigating novel pyrrole compounds, treatment of cancer cells led to a dose- and time-dependent increase in cytotoxicity. mdpi.com The mechanism often involves the induction of apoptosis, a programmed cell death pathway that is crucial for eliminating cancerous cells.

In the context of neuroinflammation, certain 1,5-diaryl pyrrole derivatives have been shown to protect against neurotoxicity by modulating pathways related to oxidative stress and inflammation. nih.govresearchgate.net Specifically, these compounds can suppress the COX-2/PGE2 pathway, which is implicated in inflammatory responses. nih.govresearchgate.net This suggests that derivatives of this compound could have therapeutic applications in neurodegenerative diseases by targeting key inflammatory pathways.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into how chemical modifications influence their therapeutic potential.

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on both the pyrrole and the phenyl rings play a critical role in determining the biological activity of these compounds.

In a series of pyrrolo[2,3-b]pyridine derivatives evaluated for their antiproliferative activity, it was found that having a hydrogen atom at the R1 position was beneficial for potency. nih.gov Furthermore, the presence of mono-electron-withdrawing groups, such as a fluorine atom at the para-position of the phenyl ring (R3 = 4-F), showed a higher preference for antiproliferative activity. nih.gov This highlights the electronic influence of substituents on target engagement.

Conversely, in studies of pyrrolone antimalarials, replacing a phenyl ring with a methyl group resulted in a significant loss of activity, suggesting the importance of a hydrophobic group at that position. acs.org Interestingly, varying the position of a trifluoromethyl (CF3) group on the aryl ring (ortho, meta, or para) had relatively little impact on the antimalarial activity, indicating that for this particular scaffold, lipophilicity contributed by the aryl ring is a more significant factor than the precise substituent positioning. acs.org

The following table summarizes the antiproliferative activity of some pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of substituents.

CompoundR1R3c-Met IC50 (nM)Flt-3 IC50 (nM)
32 H4-F1.921.16

Data sourced from a study on pyrrolo[2,3-b]pyridine derivatives. nih.gov

Impact of Conformational Preferences on Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, can significantly affect its ability to bind to a biological target. For 2-aroylpyrroles, the dihedral angle between the pyrrole and the phenyl ring is a key conformational feature.

In pyrrolone antimalarials, the presence of an ortho-CF3 group on the aryl ring was expected to hinder the coplanarity of the pyrrole and phenyl rings. acs.org However, this did not appear to negatively impact the biological activity, suggesting that a non-planar conformation may be tolerated or even favorable for interaction with the target. acs.org The ability of the molecule to adopt a specific conformation is often crucial for fitting into the binding pocket of a receptor or enzyme.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, several key pharmacophoric elements have been identified.

The carbonyl group of the ketone linker is often a crucial hydrogen bond acceptor. mdpi.com Studies on pyrrole derivatives have indicated that this carbonyl moiety plays a significant role in their biological activity. mdpi.com

The pyrrole ring itself serves as a versatile scaffold that can be functionalized to modulate activity. researchgate.net The nitrogen atom within the pyrrole ring can also participate in hydrogen bonding.

Rational Design and Optimization Strategies for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone Based Compounds

Lead Compound Identification and Derivatization Strategies

The journey of drug discovery often begins with the identification of a "hit" or "lead" compound that exhibits a desired biological activity, albeit with imperfections such as low potency or poor selectivity. For the (1H-Pyrrol-2-yl)(4-methylphenyl)ketone family, a lead compound could emerge from high-throughput screening campaigns or from previously published research on related structures.

Once a lead is identified, derivatization strategies are employed to explore the structure-activity relationship (SAR). This involves systematically modifying the lead structure to understand which parts of the molecule are essential for its activity. For a compound like this compound, key areas for derivatization include:

The Pyrrole (B145914) Ring: The nitrogen atom of the pyrrole ring can be substituted with various alkyl or aryl groups. This can influence the compound's electronics, lipophilicity, and potential for hydrogen bonding.

The Phenyl Ring: The 4-methylphenyl group can be modified by introducing different substituents at various positions. This can impact the compound's interaction with the target protein and its pharmacokinetic properties.

The Ketone Linker: The carbonyl group can be a key interaction point, but it can also be modified to other functional groups to explore different binding modes.

An example of a lead compound from a related series is 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one , which was identified as an inhibitor of the annexin (B1180172) A2-S100A10 protein interaction. nih.govresearchgate.net This compound served as a starting point for further SAR studies. nih.govresearchgate.net

Scaffold Modification and Analog Design for Enhanced Bioactivity

Scaffold modification, or "scaffold hopping," involves making more significant changes to the core structure of the lead compound while retaining key pharmacophoric features. This can lead to the discovery of novel intellectual property and improved drug-like properties. For the this compound scaffold, this could involve:

Ring System Modification: Replacing the pyrrole ring with other five- or six-membered heterocycles like pyrazole (B372694), imidazole, or pyridine (B92270) to explore different spatial arrangements and electronic properties.

Bioisosteric Replacement: A key strategy in medicinal chemistry is the use of bioisosteres—functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. u-tokyo.ac.jp For instance, a carboxylic acid group, which might be present in a more developed analog, could be replaced with a hydroxamic acid or a tetrazole to improve cell permeability or metabolic stability. In a relevant study, a [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of a known aldose reductase inhibitor, (3-benzoylpyrrol-1-yl)acetic acid. nih.gov This modification resulted in a five-fold increase in potency. nih.gov

The design of analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), a compound with a related structural motif, has demonstrated the effectiveness of these strategies. nih.gov By creating a family of analogs, researchers were able to identify compounds with high potency as inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

Computational Approaches in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new compounds.

De novo drug design aims to create novel molecular structures from scratch, tailored to fit a specific biological target. This process typically involves:

Defining the Binding Site: The three-dimensional structure of the target protein's binding site is determined, often through X-ray crystallography or cryo-electron microscopy.

Fragment Placement: Small molecular fragments are placed in favorable positions within the binding site.

Fragment Linking: These fragments are then linked together to form a coherent molecular structure.

Optimization: The resulting molecule is optimized to improve its binding affinity and drug-like properties.

When the 3D structure of the target is known, structure-based drug design (SBDD) is a powerful approach. Molecular docking, a key SBDD technique, predicts the preferred orientation of a molecule when bound to another to form a stable complex. For example, in the development of inhibitors for the annexin A2-S100A10 interaction, molecular docking was used to screen for candidate blockers, leading to the identification of several inhibitory clusters with potencies in the low micromolar range. nih.govresearchgate.net

When the target structure is unknown, ligand-based drug design (LBDD) is employed. This approach relies on the knowledge of other molecules that bind to the biological target of interest. Techniques include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

Optimization of Potency and Selectivity (In Vitro)

Following the design and synthesis of new analogs, their biological activity must be evaluated. This is typically done through a series of in vitro assays.

Potency refers to the concentration of a drug required to produce a specific effect. It is often measured as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The goal of optimization is to lower these values, meaning less of the drug is needed to be effective.

Selectivity is a measure of a drug's ability to interact with its intended target over other, off-target molecules. High selectivity is crucial for minimizing side effects.

The optimization process is iterative. The data from in vitro assays feeds back into the design phase, guiding the synthesis of the next generation of compounds with improved potency and selectivity. This "design-make-test-analyze" cycle is the cornerstone of modern lead optimization. preprints.org

For example, in the development of pyrrole derivatives as inhibitors of lymphocyte-specific kinase (Lck), a series of compounds were synthesized and tested, leading to the identification of analogs with IC50 values below 10 nM. nih.gov

Below is a hypothetical data table illustrating how the results of in vitro testing for a series of this compound analogs might be presented.

Compound IDR1 (Pyrrole-N)R2 (Phenyl)Target A IC50 (nM)Target B IC50 (nM)Selectivity (B/A)
Lead-001 H4-CH3120024002
Analog-002 CH34-CH385034004
Analog-003 H4-CF3600600010
Analog-004 CH34-CF3150750050
Analog-005 H3,4-diCl5010000200

This table demonstrates how systematic modifications to the lead compound can lead to significant improvements in both potency (lower IC50 for Target A) and selectivity (higher ratio of Target B IC50 to Target A IC50).

Applications in Materials Science and Advanced Technologies

Use as Versatile Synthetic Intermediates for Complex Molecules

The structure of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone serves as a foundational scaffold for the synthesis of more intricate molecular systems. The reactivity of the pyrrole (B145914) ring and the ketone group allows for a variety of chemical transformations. For instance, related pyrrol-2-yl structures are used as building blocks for macrocyclic compounds like calix yuntech.edu.twpyrroles, which are known for their host-guest chemistry. researchgate.net The synthesis of analogs often involves straightforward and established chemical routes, such as the Friedel-Crafts acylation or variations of the Paal-Knorr pyrrole synthesis, to create the initial ketone framework which can then be further elaborated. nih.gov This adaptability makes it a crucial intermediate for creating larger, functional molecules tailored for specific applications in sensing, optics, and electronics.

Precursors for Polymer Synthesis and Advanced Materials

Pyrrole-based compounds are fundamental monomers for the synthesis of conducting polymers. The this compound moiety can be incorporated into polymer backbones, often through electrochemical polymerization. yuntech.edu.tw The resulting polymers possess π-conjugated systems that facilitate electron delocalization, a key characteristic for conductive materials. Research on analogous structures, such as 1-(4-methylphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, has demonstrated the ability to form electroactive polymers. yuntech.edu.tw These polymers exhibit reversible redox behavior and changes in optical properties upon application of an electrical potential, making them suitable for electrochromic devices, also known as "smart glass." yuntech.edu.tw

Table 1: Electrochemical Properties of a Structurally Related Polymer

Property Value
Polymer Structure Base 1-(4-methylphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole
Oxidation Peak 0.43 V
Reduction Peak 0.30 V
π-π* Transition (Neutral State) 428 nm
Polaron Band Formation 620 nm
Bipolaron Band Formation 1000 nm
Optical Contrast 29%
Switching Time ~1.5 seconds

Data sourced from studies on analogous SNS (thiophene-pyrrole-thiophene) polymers. yuntech.edu.tw

Components in Dye Chemistry and Pigment Development

The chromophoric nature of the pyrrole ring makes it a valuable component in the design of synthetic dyes and pigments. When integrated into larger conjugated systems, the this compound structure can contribute to the color and photophysical properties of the final molecule. A prominent example of this application is in the synthesis of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes. nih.gov The pyrrole moiety can be attached to the core BODIPY structure, and its electronic properties influence the absorption and emission wavelengths of the dye. nih.gov The substitution pattern on the pyrrole ring is a critical factor in tuning these spectral characteristics for applications ranging from fluorescent labeling to solar cells. nih.gov

Development of Photonic and Organic-Based Materials

Photonic materials are designed to control and manipulate light. The electronic structure of this compound and its derivatives is well-suited for this purpose. The delocalized π-electrons within the molecule can interact strongly with light, leading to desirable nonlinear optical properties. Theoretical studies on related pyrrole-substituted BODIPY dyes show that transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are responsible for their strong absorption and emission characteristics. nih.gov By modifying the substituents on the pyrrole or phenyl rings, researchers can engineer materials with specific light-absorbing or light-emitting properties for use in optical switching, data storage, and other photonic applications. nih.gov

Applications in Luminescent Materials and Fluorescent Probes (e.g., BODIPY dyes)

One of the most significant applications of pyrrole derivatives is in the creation of luminescent materials, particularly fluorescent probes. nih.gov The this compound unit can serve as a precursor to highly fluorescent molecules like BODIPY dyes. nih.gov These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Computational studies have demonstrated that attaching pyrrole fragments to a BODIPY core significantly influences the dye's spectral features. nih.gov This allows for the rational design of fluorescent probes that can be used for biological imaging, as labels in assays, and as active components in organic light-emitting diodes (OLEDs).

Role in Molecular Sensors and Anion Receptors

The pyrrole N-H group is an effective hydrogen bond donor, making it an ideal recognition site for anions. This property is harnessed to create molecular sensors. mdpi.comnih.gov Compounds containing pyrrole units can be designed to signal the presence of specific anions through a change in color (colorimetric) or fluorescence (fluorometric). mdpi.comnih.gov For example, derivatives of 4-(pyrrol-1-yl)pyridine have been shown to be highly sensitive and selective sensors for nitrite (B80452) ions in aqueous solutions. mdpi.comnih.gov Similarly, dipyrromethane derivatives, which can be synthesized from pyrrole and ketone precursors, are the foundational units of calix yuntech.edu.twpyrroles, a class of macrocycles that form stable complexes with a variety of anions. researchgate.net The this compound structure provides a building block for such sensor systems, where binding of an anion to the pyrrole moiety would trigger a detectable optical or electrochemical response.

Table 2: Anion Sensing Performance of Related Pyrrole-Based Molecular Aggregates

Compound Target Anion Detection Limit (ppm) Competing Anions
4-(Pyrrol-1-yl)pyridine Nitrite (NO₂⁻) 0.330 SO₃²⁻, NO₃⁻, PO₄³⁻, Cl⁻, F⁻, etc.
4-(2,5-dimethyl-pyrrol-1-yl)pyridine Nitrite (NO₂⁻) 1.06 SO₃²⁻, NO₃⁻, PO₄³⁻, Cl⁻, F⁻, etc.
4-(2,4-dimethyl-pyrrol-1-yl)pyridine Nitrite (NO₂⁻) 1.05 SO₃²⁻, NO₃⁻, PO₄³⁻, Cl⁻, F⁻, etc.

Data demonstrates the efficacy of the pyrrole moiety in selective anion sensing. mdpi.comnih.gov

Potential in Organic Semiconductors

The development of organic semiconductors is a rapidly advancing field, with applications in flexible displays, RFID tags, and solar cells. The conductivity of these materials arises from the movement of electrons through overlapping π-orbitals in conjugated organic molecules. Polymers derived from pyrrole-containing monomers, such as those related to this compound, are promising candidates for organic semiconductors. yuntech.edu.tw The ability to form polymers with a delocalized π-electron system along the backbone is crucial. yuntech.edu.tw Research on polymers made from 4-substituted phenyl dithienylpyrroles has shown that these materials have the necessary electrochemical and optical properties, such as defined energy levels (HOMO/LUMO) and the ability to support charge carriers (polarons and bipolarons), which are prerequisites for semiconductor behavior. yuntech.edu.tw

Development of Analytical Methodologies for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Advanced Methods for Purity Assessment and Quantification

The determination of purity and the quantification of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone in various samples are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely utilized for these applications.

High-Performance Liquid Chromatography coupled with an ultraviolet (UV) detector is a common and reliable method for assessing the purity of pyrrole (B145914) derivatives. For compounds with a similar chromophore to this compound, reversed-phase HPLC is often the method of choice. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (like water with a small percentage of acid, e.g., 0.1% acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the main compound from its impurities. The detection wavelength is typically set at the maximum absorbance of the compound, which for many pyrrole derivatives falls in the UV region. rsc.org The purity is determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from this curve. Method validation is essential to ensure the reliability of the results and typically includes the assessment of parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. The retention time in the gas chromatogram and the specific fragmentation pattern in the mass spectrum are used for qualitative and quantitative analysis.

Table 1: Exemplary HPLC Method Parameters for Purity Assessment of a Related Pyrrole Derivative

ParameterValue
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in Water; B: Acetonitrile
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Techniques for Structural Confirmation in Complex Mixtures

Confirming the structure of this compound, especially when it is present in a complex mixture such as a reaction crude or a biological matrix, requires sophisticated analytical techniques that provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and hyphenated mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyrrole ring, the aromatic protons of the 4-methylphenyl group, the methyl protons, and the NH proton of the pyrrole ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of information for structural confirmation. For instance, the protons on the pyrrole ring will appear as distinct multiplets, and the aromatic protons of the 4-methylphenyl group will typically show a characteristic AA'BB' system (two doublets).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic and is expected to appear in the downfield region (typically around 180-200 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex mixtures. It combines the separation power of liquid chromatography with the structural information provided by tandem mass spectrometry. In an LC-MS/MS experiment, the sample is first separated by HPLC. The eluting components are then introduced into the mass spectrometer, where the parent ion of the target compound is selected and fragmented. The resulting fragment ions (daughter ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for detecting and confirming the presence of a specific compound in a complex matrix, even at very low concentrations. The specific transition from the parent ion to one or more daughter ions serves as a unique identifier for the compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyrrole NH 9.0 - 10.0br s
Pyrrole H5 7.0 - 7.2m
Pyrrole H3 6.8 - 7.0m
Pyrrole H4 6.2 - 6.4m
Aromatic CH (ortho to C=O) 7.8 - 8.0d
Aromatic CH (meta to C=O) 7.2 - 7.4d
Methyl CH₃ 2.4 - 2.5s

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl C=O 185 - 195
Aromatic C (ipso to C=O) 135 - 140
Aromatic C (ortho to C=O) 128 - 132
Aromatic C (meta to C=O) 128 - 132
Aromatic C (para to C=O, with CH₃) 140 - 145
Pyrrole C2 130 - 135
Pyrrole C5 120 - 125
Pyrrole C3 110 - 115
Pyrrole C4 108 - 112
Methyl CH₃ 20 - 25

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Future Research Directions for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone and Its Derivatives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing (1H-Pyrrol-2-yl)(4-methylphenyl)ketone and related pyrrole (B145914) derivatives is increasingly focused on developing novel and sustainable methodologies. acs.orgnih.govpolimi.itresearchgate.net Green chemistry principles are at the forefront of this research, emphasizing the use of environmentally benign solvents, reduction of waste, and energy-efficient processes. benthamdirect.comeurekaselect.com

Key areas of exploration include:

Catalyst Development : Research is moving towards the use of earth-abundant and non-toxic metal catalysts, such as iron, to replace traditional precious metal catalysts. acs.org An efficient and highly regiospecific synthesis of substituted pyrroles has been demonstrated using a well-defined, air-stable molecular iron(0) complex. acs.org Another sustainable approach involves an iridium-catalyzed synthesis where secondary alcohols and amino alcohols are deoxygenated and linked, eliminating hydrogen gas in the process. nih.govresearchgate.net

Bio-based Precursors : A significant advancement is the use of biosourced materials. For instance, N-substituted pyrrole carboxylic acid derivatives can be sustainably synthesized from the reaction of primary amines and 3-hydroxy-2-pyrones, which are derivable from renewable sources. acs.orgpolimi.it These reactions can often be performed under mild, solvent-free conditions or in aqueous solutions. acs.orgpolimi.it

Innovative Reaction Conditions : Modern synthetic pathways are being explored that utilize methods like microwave-assisted synthesis and electrochemical oxidation to drive reactions. benthamdirect.comeurekaselect.comresearchgate.net An electrosynthetic approach offers an environmentally friendly protocol for C-C bond cross-coupling and oxidative annulation under external oxidant-free conditions. researchgate.net

These sustainable approaches not only aim to reduce the environmental impact of chemical synthesis but also to improve efficiency and yield. benthamdirect.com

Table 1: Comparison of Sustainable Synthetic Strategies for Pyrrole Derivatives
MethodKey FeaturesAdvantagesReferences
Iron CatalysisUse of air-stable molecular iron(0) complex.Sustainable, efficient, highly regiospecific, uses earth-abundant metal. acs.org
Iridium CatalysisDeoxygenation of secondary alcohols and amino alcohols.Mild conditions, tolerates a large variety of functional groups. nih.govresearchgate.net
Bio-based SynthesisReaction of 3-hydroxy-2-pyrones with primary amines.Uses renewable sources, can be solvent-free, mild temperatures. acs.orgpolimi.it
Electrochemical SynthesisOxidation-induced intermolecular annulation via enamines.Environmentally benign, external oxidant-free, broad substrate scope. researchgate.net

Deeper Mechanistic Understanding of Chemical Reactions Through Advanced Techniques

A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. Future research will leverage advanced experimental and computational techniques to elucidate the intricate pathways involved in the formation and transformation of this compound and its analogs.

Computational Chemistry : Quantum chemical methods and Density Functional Theory (DFT) calculations are powerful tools for exploring chemical reaction spaces. researchgate.netacs.org These computational strategies can map out complex reaction networks, identify transition states, and elucidate the origins of regioselectivity and enantioselectivity in catalytic reactions. researchgate.netacs.org

Spectroscopic and Isotopic Methods : The detection and characterization of reaction intermediates remain a key area. This can be achieved through various methods, including isolation, trapping, or isotopic labeling studies. slideshare.net Isotope labeling, in particular, can help determine whether reaction pathways are intra- or intermolecular and provide information about which bonds are broken or formed in the rate-determining step. slideshare.net

Model Reduction Techniques : For multi-step reaction mechanisms, advanced mathematical techniques like the spectral quasi-equilibrium manifold and the intrinsic low-dimensional manifold can simplify complexity and reveal underlying dynamics. aip.orgresearchgate.net

These advanced methods will enable a more precise understanding of how factors like catalyst structure, solvent, and temperature influence reaction outcomes, paving the way for more rational and efficient synthesis design. researchgate.net

Identification of New Biological Targets and Mechanisms of Action (In Vitro)

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. researchgate.netnih.gov Future in vitro research will focus on identifying novel biological targets for this compound derivatives and elucidating their mechanisms of action to treat a range of diseases.

Anticancer Research : Pyrrole derivatives have shown significant potential as anticancer agents. researchgate.netnih.govresearchgate.net Future studies will aim to identify new protein kinase targets, as functionalized pyrrole scaffolds are known to be potent inhibitors in this class of enzymes. nih.govresearchgate.net For example, derivatives have been designed to target VEGFR and PDGFR, based on structural similarities to existing kinase inhibitors. nih.gov Other identified targets for pyrrole-based compounds include α-topoisomerase II, Aurora kinase A (AURKA), and MAPK-interacting kinases (Mnks). nih.govresearchgate.netnih.gov

Antimicrobial Activity : With the rise of antibiotic resistance, there is a continuous need for new antibacterial drugs. mdpi.com Pyrrole derivatives, including those isolated from natural sources like Streptomyces, have demonstrated significant biological activities. mdpi.com Future in vitro studies will screen new derivatives against a panel of pathogenic bacteria and fungi and investigate their mechanisms, such as the inhibition of essential enzymes like DNA gyrase B (GyrB). mdpi.com

Anti-inflammatory and Other Activities : Pyrrole compounds have also been investigated for anti-inflammatory properties, with some derivatives showing potent and selective inhibitory activity against enzymes like COX-2. nih.gov Other research has explored the potential of related compounds to inhibit enzymes like α-amylase and α-glucosidase, which are relevant to diabetes. mdpi.com

Table 2: Investigated Biological Targets for Pyrrole Derivatives (In Vitro)
Therapeutic AreaBiological TargetObserved EffectReferences
Anticancerα-Topoisomerase IIInhibition of DNA topology regulation researchgate.net
AnticancerVEGFR-2, PDGFRInhibition of receptor tyrosine kinases nih.govnih.gov
AnticancerMAPK-interacting kinase 2 (Mnk2)Potent inhibition, anti-proliferative activity in AML cells nih.gov
Anti-inflammatoryCOX-2Selective inhibition nih.gov
AntimicrobialDNA Gyrase B (GyrB)Inhibition of bacterial DNA replication mdpi.com
Antidiabeticα-Amylase, α-GlucosidaseInhibition of carbohydrate-digesting enzymes mdpi.com

Development of Next-Generation Materials Science Applications

The unique photophysical and magnetic properties of the pyrrole ring make it a valuable component in materials science. nih.gov Future research will focus on incorporating this compound and its derivatives into next-generation materials for a variety of applications.

Optoelectronic Devices : Pyrrole-based compounds, particularly diketopyrrolopyrrole (DPP) derivatives, are prominent in the development of organic electronics. researchgate.net These materials are used as organic functional dyes and semiconductors in applications such as organic field-effect transistors (OTFTs) and organic solar cells due to their excellent semiconducting properties and broad optical absorption. researchgate.net Future work will involve designing novel ketone-containing pyrroles to tune electronic properties and improve device performance and stability.

Biomedical Materials : There is growing interest in using pyrrole-derived nanoscale materials for biomedical applications. nih.gov These materials can be engineered into nanoparticles for bioimaging (using fluorescence or photoacoustic contrast) and therapy. nih.gov The ability of the pyrrole core to chelate metals is also a key feature that can be exploited. nih.gov

Sensors and Polymers : Soluble fluorescent polymeric nanoparticles based on pyrrole derivatives have been synthesized and characterized for their sensing properties. nih.gov Future directions include the development of highly selective and sensitive chemical sensors by modifying the substituents on the pyrrole-ketone core.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules. nih.govresearchgate.netresearchgate.net These computational tools can accelerate the development of derivatives of this compound with optimized properties.

De Novo Design : Generative AI models can design novel chemical structures from scratch. springernature.com These methods can be used to explore vast areas of chemical space to identify new pyrrole-ketone derivatives with desired property profiles for medicinal chemistry or materials science applications. springernature.com

Property Prediction : ML models, particularly deep neural networks (DNNs), are increasingly used to predict molecular properties, such as biological activity, toxicity, and physicochemical characteristics. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Planning : AI is also being applied to retrosynthesis, helping chemists devise efficient synthetic routes for target molecules. researchgate.net AI-driven platforms can suggest reaction pathways, which can then be validated and executed by robotic systems, creating a fully autonomous workflow for compound synthesis. researchgate.net

Structure-Function Relationships : ML algorithms can analyze complex datasets to build quantitative structure-function relationships. nih.gov This can provide insights into how specific structural modifications to the this compound scaffold influence its activity or material properties, guiding more intelligent compound design. researchgate.netnih.gov

The integration of these AI and ML techniques promises to significantly shorten the timeline and reduce the costs associated with discovering and developing new, high-performance compounds based on the pyrrole-ketone structure. researchgate.net

Q & A

Q. What mechanistic insights explain variability in synthetic yields under different conditions?

  • Methodological Answer : Conduct kinetic studies (e.g., in situ IR) to track intermediate formation. Vary solvent polarity (toluene vs. DMF) to assess steric/electronic effects on cyclization. Use DOE (Design of Experiments) to optimize temperature, catalyst loading (e.g., AlCl3_3), and reaction time .

Key Considerations

  • Contradictions : and report varying yields (74–90%) for similar syntheses; optimize by adjusting reaction time and oxidant stoichiometry.
  • Advanced Tools : Combine SHELX refinement with Hirshfeld analysis for comprehensive structural insights .
  • Safety : Follow protocols in for handling toxic by-products (e.g., wear gloves, use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.